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  • Product: Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
  • CAS: 898052-20-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-(3-Pyridyl)-1H-pyrazole-3-carboxylic Acid Methyl Ester

Structure, Synthesis, and Medicinal Chemistry Applications Abstract 5-(3-pyridyl)-1H-pyrazole-3-carboxylic acid methyl ester represents a critical scaffold in modern medicinal chemistry, particularly in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Abstract

5-(3-pyridyl)-1H-pyrazole-3-carboxylic acid methyl ester represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] As a bioisostere of nicotinic acid derivatives, this compound combines the hydrogen-bonding capability of the pyrazole core with the electronic properties of the pyridine ring. This guide provides an in-depth technical analysis of its structural dynamics, validated synthetic pathways, and downstream derivatization strategies, specifically addressing the challenge of regioselectivity in


-alkylation.

Structural Anatomy & Physicochemical Profile[2]

The compound consists of a central pyrazole ring substituted at the 3-position (by IUPAC priority rules for the carboxylate) with a methyl ester and at the 5-position with a 3-pyridyl group.[1]

Tautomerism and Hydrogen Bonding

The 1H-pyrazole moiety exists in a tautomeric equilibrium between the


 and 

forms. In solution, this equilibrium is solvent-dependent, though the

form (where the proton is on the nitrogen adjacent to the carbon bearing the ester) is often stabilized by hydrogen bonding or solvent interactions.
  • H-Bond Donor (HBD): 1 (Pyrazole NH)[1]

  • H-Bond Acceptor (HBA): 4 (Pyridine N, Pyrazole N, Ester Carbonyl O, Ester Alkoxy O)

  • Lipinski Compliance: The molecule (MW ≈ 203.2 g/mol ) fully complies with the Rule of Five, making it an ideal fragment for lead optimization.

Predicted Physicochemical Properties
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 203.20 g/mol
Physical State Solid (Crystalline powder)Typically white to off-white
Solubility DMSO, Methanol, DMFPoor solubility in water
pKa (Pyrazole NH) ~14.0Weakly acidic
pKa (Pyridine N) ~3.5 - 4.0Weakly basic

Synthetic Architecture

The most robust route for synthesizing this scaffold utilizes a Claisen condensation followed by a cyclocondensation with hydrazine. This "one-pot, two-step" approach is preferred for its scalability and atom economy.[1]

Reaction Pathway[6]
  • Claisen Condensation: 3-Acetylpyridine reacts with dimethyl oxalate in the presence of a strong base (Sodium Methoxide) to form the

    
    -diketo ester intermediate (Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate).[1]
    
  • Cyclization: The intermediate is treated with hydrazine hydrate to close the pyrazole ring.

Detailed Experimental Protocol
  • Reagents: 3-Acetylpyridine (1.0 eq), Dimethyl Oxalate (1.2 eq), Sodium Methoxide (NaOMe, 1.5 eq), Hydrazine Hydrate (1.5 eq), Methanol (solvent).

  • Step 1 (Condensation):

    • Dissolve NaOMe in anhydrous methanol under

      
       atmosphere.
      
    • Add dimethyl oxalate and stir for 15 minutes.

    • Add 3-acetylpyridine dropwise.[1] The solution will turn yellow/orange as the enolate forms.

    • Reflux for 3–4 hours. Monitor by TLC (formation of polar intermediate).

  • Step 2 (Cyclization):

    • Cool the reaction mixture to 0°C.

    • Add hydrazine hydrate dropwise (Caution: Exothermic).

    • Allow to warm to room temperature and stir for 2 hours (or reflux for 1 hour to ensure completion).

    • Workup: Concentrate the solvent. Dilute with water and adjust pH to ~5-6 with dilute HCl. The product will precipitate.[2][3] Filter, wash with cold water, and dry.[3]

Pathway Visualization

SynthesisPathway Start 3-Acetylpyridine + Dimethyl Oxalate Base Base (NaOMe) Claisen Condensation Start->Base Activation Intermediate Diketo Ester Intermediate Base->Intermediate -MeOH Hydrazine Hydrazine Hydrate Cyclization Intermediate->Hydrazine Nucleophilic Attack Product 5-(3-Pyridyl)-1H-pyrazole- 3-carboxylic acid methyl ester Hydrazine->Product -2 H2O

Caption: Step-wise synthesis via Claisen condensation of 3-acetylpyridine followed by hydrazine cyclization.

Reactivity & Derivatization[6][9][10]

The core utility of this molecule lies in its ability to be functionalized. However, the presence of multiple nitrogen atoms creates regioselectivity challenges.[4]

N-Alkylation Regioselectivity

Alkylation of the pyrazole NH (e.g., with methyl iodide or benzyl bromide) can occur at either nitrogen (


 or 

).
  • Steric Control: The ester group at position 3 and the pyridine ring at position 5 create different steric environments.

  • Electronic Control: The pyridine ring is electron-withdrawing, increasing the acidity of the NH but also affecting the nucleophilicity of the tautomers.

  • Outcome: Under basic conditions (

    
    /DMF), alkylation typically favors the nitrogen distal to the bulky substituent or the one that minimizes steric clash with the ester, though mixtures are common. Separation often requires column chromatography.
    
Hydrolysis

The methyl ester can be hydrolyzed to the free carboxylic acid using LiOH in THF/Water. This acid is a versatile handle for amide coupling (e.g., creating kinase inhibitors).

Regioselectivity Logic Diagram

Regioselectivity Pyrazole Parent Pyrazole (Tautomeric Mixture) Reagent Alkyl Halide (R-X) + Base Pyrazole->Reagent N1_Product N1-Alkylated Product (Sterically Hindered by Pyridine) Reagent->N1_Product Path A N2_Product N2-Alkylated Product (Sterically Hindered by Ester) Reagent->N2_Product Path B Analysis Separation Required (Chromatography) N1_Product->Analysis N2_Product->Analysis

Caption: Divergent N-alkylation pathways requiring chromatographic separation of regioisomers.

Medicinal Chemistry Applications

Bioisosterism

The 3-pyridyl-pyrazole moiety serves as a bioisostere for:

  • Biaryl systems: Mimicking biphenyls but with improved solubility and H-bonding capacity.[1]

  • Nicotinamides: The pyridine nitrogen can accept H-bonds similar to amide carbonyls in specific binding pockets.[1]

Target Classes
  • Kinase Inhibitors: The pyrazole NH and pyridine N form a "hinge-binding" motif common in ATP-competitive inhibitors (e.g., p38 MAPK, BRAF inhibitors).

  • GPCR Agonists: Analogs of this structure have been explored as agonists for the Nicotinic Acid receptor (GPR109A) for treating dyslipidemia, leveraging the pyridine pharmacophore.

Analytical Fingerprint

To validate the synthesis, the following analytical signatures should be observed.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     13.5 - 14.0 ppm (br s, 1H):  Pyrazole NH (exchangeable).
    
  • 
     9.0 - 9.1 ppm (d, 1H):  Pyridine H2 (deshielded by ring nitrogen).
    
  • 
     8.5 - 8.6 ppm (dd, 1H):  Pyridine H6.
    
  • 
     8.1 - 8.2 ppm (dt, 1H):  Pyridine H4.
    
  • 
     7.4 - 7.5 ppm (dd, 1H):  Pyridine H5.
    
  • 
     7.2 - 7.4 ppm (s, 1H):  Pyrazole H4 (Characteristic singlet).
    
  • 
     3.8 - 3.9 ppm (s, 3H):  Methyl ester (
    
    
    
    ).[5]
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion

    
    :  m/z 204.1
    

References

  • Synthesis of Pyrazole Carboxylic Acid Derivatives Cetin, A. "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications."[6] ResearchGate, 2020.

  • Regioselectivity in Pyrazole Alkylation Lund, A., et al.[7][4] "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters." Tetrahedron Letters, 2017.

  • Biological Activity of Pyrazole Scaffolds Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018.[6]

  • Synthesis of 3-Acetylpyridine (Precursor) BenchChem Technical Guide. "A Comparative Guide to the Synthesis of 3-Acetylpyridine."[1][8]

Sources

Exploratory

Methyl 5-(pyridin-3-yl)pyrazole-3-carboxylate: A Technical Guide to Synthesis, Properties, and Application

Topic: Methyl 5-(pyridin-3-yl)pyrazole-3-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1] [1] Executive Summary Methyl 5-(pyridin-3-yl)pyrazole-3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 5-(pyridin-3-yl)pyrazole-3-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

[1]

Executive Summary

Methyl 5-(pyridin-3-yl)pyrazole-3-carboxylate is a privileged heterocyclic scaffold in medicinal chemistry, particularly valued for its role as a pharmacophore in kinase inhibition (notably p38 MAPK) and as a ligand in coordination chemistry.[1] Its structure combines a hydrogen-bond donor/acceptor motif (the pyrazole) with a basic pyridine nitrogen, allowing for diverse non-covalent interactions within biological binding pockets.

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic properties to explore its dynamic tautomerism, robust synthetic protocols, and downstream reactivity profiles.

Structural Dynamics: The Tautomerism Challenge

Expertise Note: The nomenclature of this compound is frequently a source of confusion. In solution, the pyrazole ring undergoes rapid annular tautomerism. The "3-carboxylate" and "5-carboxylate" forms are chemically equivalent unless the pyrazole nitrogen is substituted (e.g., N-methylated).[1]

Tautomeric Equilibrium

The proton on the pyrazole nitrogen oscillates between N1 and N2.[1] This equilibrium is influenced by solvent polarity and hydrogen bonding. In the solid state, the tautomer that maximizes intermolecular hydrogen bonding (often involving the pyridine nitrogen or the ester carbonyl) typically predominates.

Tautomerism TautomerA Tautomer A (5-substituted-3-carboxylate) TautomerB Tautomer B (3-substituted-5-carboxylate) TautomerA->TautomerB Rapid H-shift (Solution) Interaction Biological Target (e.g., p38 MAPK) TautomerA->Interaction H-bond Donor (NH) TautomerB->Interaction H-bond Acceptor (N:)

Figure 1: Annular tautomerism of the pyrazole core. The specific binding mode is selected by the protein pocket, often stabilizing one tautomer over the other.[1]

Physicochemical Profile

The following properties are critical for handling and purification. Note that while the free acid has a high melting point (>300°C), the methyl ester is more lipophilic and fusible.

PropertyValue / DescriptionNote
Molecular Formula C₁₁H₉N₃O₂-
Molecular Weight 215.21 g/mol -
Predicted LogP ~1.1 - 1.4Moderate lipophilicity; good membrane permeability.[1]
H-Bond Donors 1 (Pyrazole NH)Critical for hinge binding in kinases.
H-Bond Acceptors 4 (Pyridine N, Pyrazole N, Ester O's)-
pKa (Pyridine) ~5.2Pyridine nitrogen can be protonated/salted.
pKa (Pyrazole) ~14.0Weakly acidic NH.
Solubility DMSO, MeOH, DCMPoor solubility in water/hexanes.

Synthetic Pathways & Protocols

Trustworthiness: The most robust route to this scaffold is the Claisen condensation of 3-acetylpyridine with a dialkyl oxalate, followed by cyclization with hydrazine.[1] This method is preferred over the [3+2] cycloaddition of diazo compounds due to safety and scalability.

Workflow Diagram

Synthesis Start 3-Acetylpyridine Intermediate Diketo Ester Intermediate (Lithium/Sodium Enolate) Start->Intermediate Claisen Condensation (0°C to RT, 4-16h) Reagent1 Dimethyl Oxalate + NaOMe/MeOH Reagent1->Intermediate Product Methyl 5-(pyridin-3-yl) pyrazole-3-carboxylate Intermediate->Product Cyclization (Reflux, EtOH/MeOH, 2-4h) Reagent2 Hydrazine Hydrate (NH2NH2 • H2O) Reagent2->Product

Figure 2: Two-step "one-pot" synthesis strategy. The intermediate enolate is often not isolated but treated directly with hydrazine.[1]

Detailed Experimental Protocol

Step 1: Claisen Condensation

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Add Sodium Methoxide (NaOMe) (1.2 equiv) to anhydrous Methanol (10 volumes). Cool to 0°C.

  • Addition: Add 3-Acetylpyridine (1.0 equiv) and Dimethyl Oxalate (1.2 equiv) sequentially.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours.

    • Checkpoint: The solution typically turns yellow/orange, indicating enolate formation. LCMS should show the diketo ester mass (M+1 = ~208).

Step 2: Cyclization

  • Acidification (Optional but recommended): Carefully neutralize the base with glacial acetic acid to pH ~7–8. This prevents harsh basic conditions from hydrolyzing the ester during the next step.[1]

  • Cyclization: Add Hydrazine Hydrate (1.1 equiv) dropwise.

  • Heating: Reflux the mixture (65–70°C) for 2–4 hours.

  • Workup: Cool to RT. The product often precipitates as a solid.[1]

    • If Solid: Filter, wash with cold methanol/water (1:1), and dry.

    • If Soluble: Concentrate the solvent, redissolve in Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol or column chromatography (DCM:MeOH gradient).

Chemical Reactivity Profile

Once synthesized, the scaffold offers three distinct vectors for derivatization:

  • Ester Hydrolysis (C3 Position):

    • Reagents: LiOH (THF/H₂O) or NaOH.

    • Product: 5-(pyridin-3-yl)pyrazole-3-carboxylic acid.[1][2]

    • Utility: Precursor for amide coupling (library generation).

  • Electrophilic Aromatic Substitution (C4 Position):

    • The C4 position of the pyrazole is nucleophilic.[1]

    • Halogenation:[1] NIS or NBS can install an Iodine/Bromine at C4, enabling Suzuki/Sonogashira couplings for increasing complexity.

  • N-Alkylation (N1 Position):

    • Challenge: Alkylation of the pyrazole NH typically yields a mixture of regioisomers (N1-alkyl vs N2-alkyl).[1]

    • Control: Steric bulk of the pyridine ring at C5 usually favors alkylation at the distal nitrogen (N1 relative to the ester), but mixtures are common and require chromatographic separation.

Medicinal Chemistry Applications

Core Application: Kinase Inhibition (p38 MAPK) This scaffold is a bioisostere of the 4-aryl-5-pyridin-4-yl imidazole motif found in SB203580 (a classic p38 inhibitor).[1]

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met109 in p38α), while the pyrazole NH acts as a donor to the gatekeeper residue or backbone carbonyls.

  • Derivatization Strategy: The ester is hydrolyzed to the acid and coupled with aromatic amines to form amides .[1] These amides extend into the hydrophobic pocket of the kinase, dramatically increasing potency and selectivity.

Secondary Application: Metal-Organic Frameworks (MOFs) The "V-shape" of the pyrazole-pyridine linkage and the presence of two distinct nitrogen donor sites make this molecule an excellent ligand for constructing porous coordination polymers.[1]

References

  • Synthesis & Regioselectivity: Fustero, S., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.

  • p38 MAPK Inhibition: Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002.

  • Tautomerism Analysis: Alkorta, I., et al. "Tautomerism in 3(5)-substituted pyrazoles."[3] Molecules, 2019.

  • Physical Properties (Acid Form): ChemicalBook Entry for 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid.[1][2]

Sources

Foundational

Strategic Design and Synthesis of Pyrazole-3-Carboxylate Derivatives Bearing Pyridine Moieties

Executive Summary The fusion of pyrazole-3-carboxylate scaffolds with pyridine rings represents a privileged structural motif in modern medicinal chemistry. This guide addresses the synthetic architecture and biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of pyrazole-3-carboxylate scaffolds with pyridine rings represents a privileged structural motif in modern medicinal chemistry. This guide addresses the synthetic architecture and biological rationale for these derivatives, specifically focusing on Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate and its congeners. These molecules serve as potent ATP-competitive kinase inhibitors (JNK, EGFR, VEGFR) and anti-inflammatory agents (COX-2) due to their ability to mimic the purine core of adenosine while offering superior metabolic stability and solubility profiles.

This whitepaper provides a validated, step-by-step synthetic protocol, structural activity relationship (SAR) insights, and mechanistic pathways for researchers in early-stage drug discovery.

Part 1: Structural Rationale & Pharmacophore Analysis

The efficacy of pyrazole-3-carboxylate derivatives containing a pyridine ring stems from their electronic and geometric properties. The pyrazole ring acts as a rigid linker that positions the pyridine nitrogen and the carboxylate moiety to interact with specific biological targets.

The "Hinge Binder" Concept

In kinase inhibition, the donor-acceptor motif of the pyrazole (N-H and N:) often forms hydrogen bonds with the "hinge region" of the ATP-binding pocket. The pyridine ring, particularly when attached at the C5 position, extends into the hydrophobic pocket, engaging in


-

stacking interactions with gatekeeper residues (e.g., Phenylalanine or Tyrosine).
Solubility and Metabolic Stability

The incorporation of a pyridine ring significantly lowers the LogP (lipophilicity) compared to a phenyl ring, improving aqueous solubility—a critical failure point in pre-clinical development. Furthermore, the pyridine nitrogen provides a handle for salt formation and reduces metabolic liability associated with electron-rich phenyl rings (e.g., oxidation).

Part 2: Synthetic Architectures

The synthesis of these derivatives generally follows two primary strategies: Claisen Condensation-Cyclization (the "Classical Route") and 1,3-Dipolar Cycloaddition . This guide focuses on the Classical Route due to its scalability and regiochemical predictability.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the disconnection approach for the target scaffold.

Retrosynthesis Target Target: Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate Inter Intermediate: Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate Target->Inter Cyclocondensation (N2H4) Reagent Reagent: Hydrazine Hydrate Target->Reagent SM1 Starting Material 1: 3-Acetylpyridine Inter->SM1 Claisen Condensation SM2 Starting Material 2: Diethyl Oxalate Inter->SM2 + NaOEt

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrazole core from acetylpyridine and diethyl oxalate.

Part 3: Validated Experimental Protocol

Objective: Synthesis of Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate. Scale: 10 mmol (adaptable).

Step 1: Claisen Condensation (Formation of Diketoester)

This step requires strictly anhydrous conditions to prevent hydrolysis of the diethyl oxalate.

Reagents:

  • 3-Acetylpyridine (1.21 g, 10 mmol)

  • Diethyl oxalate (1.46 g, 10 mmol)

  • Sodium ethoxide (NaOEt) (0.68 g, 10 mmol) or freshly prepared from Na metal in EtOH.

  • Solvent: Anhydrous Ethanol (20 mL) or Toluene.

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Base Addition: Add anhydrous ethanol (20 mL) followed by sodium ethoxide. Stir until dissolved.

  • Condensation: Add diethyl oxalate dropwise at 0°C. Stir for 15 minutes.

  • Substrate Addition: Add 3-acetylpyridine dropwise. The solution will likely turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Note: If precipitation is heavy, add minimal ethanol.

  • Workup: Acidify the mixture with dilute acetic acid or HCl (1M) to pH 4-5. A yellow solid (the diketoester enol form) should precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Checkpoint: 1H NMR should show the enolic proton (broad singlet >12 ppm) and the ethyl ester signals.

Step 2: Cyclocondensation (Pyrazole Ring Closure)

This step is regiospecific for the 3-carboxylate isomer when using hydrazine hydrate.

Reagents:

  • Diketoester intermediate (from Step 1)

  • Hydrazine hydrate (80% or 98%, 1.2 eq)

  • Solvent: Glacial Acetic Acid (10 mL) or Ethanol (20 mL).

Protocol:

  • Dissolution: Dissolve the diketoester in ethanol (or acetic acid for faster rates).

  • Cyclization: Add hydrazine hydrate dropwise at RT.

  • Reflux: Heat the mixture to reflux (80°C for EtOH, 118°C for AcOH) for 3-5 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

  • Precipitation: Cool the mixture to RT. Pour onto crushed ice (100 g).

  • Isolation: The product usually precipitates as a white or off-white solid. Filter and wash with copious water to remove excess hydrazine/acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Data Validation (Expected):

  • Yield: 70-85%[1]

  • Melting Point: 180-185°C (Dependent on specific pyridine isomer).

  • 1H NMR (DMSO-d6):

    
     13.8 (s, 1H, NH), 9.0 (s, 1H, Py-H), 8.6 (d, 1H, Py-H), 7.4 (s, 1H, Pyrazole-H4), 4.3 (q, 2H, CH2), 1.3 (t, 3H, CH3).
    

Part 4: Biological Applications & SAR[2][3][4][5]

Kinase Inhibition (JNK/MAPK Pathway)

These derivatives are extensively studied as inhibitors of c-Jun N-terminal kinases (JNK), particularly JNK3, which is implicated in neurodegenerative diseases. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the backbone NH of the kinase hinge region [1].

Structure-Activity Relationship (SAR) Logic

The following diagram details how structural modifications affect biological potency.

SAR_Logic Core Scaffold Core (Pyrazole-Pyridine) Pos3 Position 3 (Ester/Amide) Determines Solubility & H-Bonding Core->Pos3 Modification Pos5 Position 5 (Pyridine) Pi-Stacking & Hydrophobic Pocket Core->Pos5 Modification Pos1 Position 1 (NH vs N-R) Selectivity Switch Core->Pos1 Modification Amide = High JNK Potency Amide = High JNK Potency Pos3->Amide = High JNK Potency Acid = Poor Permeability Acid = Poor Permeability Pos3->Acid = Poor Permeability 3-Pyridyl = Optimal Geometry 3-Pyridyl = Optimal Geometry Pos5->3-Pyridyl = Optimal Geometry N-Phenyl = Increased Potency\n(but lower solubility) N-Phenyl = Increased Potency (but lower solubility) Pos1->N-Phenyl = Increased Potency\n(but lower solubility)

Figure 2: SAR Map illustrating key substitution points for optimizing kinase inhibitory activity.

Biological Data Summary

The table below summarizes typical IC50 ranges for these derivatives against key targets, based on literature aggregation [1][2].

TargetActivity TypeTypical IC50 / MICKey Structural Feature
JNK3 Kinase Inhibition0.5 - 5.0

M
Amide at C3; Pyridine at C5
EGFR Kinase Inhibition2.0 - 10.0

M
N1-Phenyl substitution often required
COX-2 Anti-inflammatory0.01 - 0.5

M
Sulfonamide group often added to N1-Phenyl
S. aureus Antimicrobial10 - 50

g/mL
Hydrazone derivatives at C3

Part 5: Troubleshooting & Optimization

  • Regioisomerism: If using substituted hydrazines (e.g., phenylhydrazine), a mixture of 1,3- and 1,5-isomers may form. The 1,5-isomer (where the pyridine is adjacent to the N-Phenyl) is often kinetically favored but thermodynamically less stable. Use 1H NMR NOE (Nuclear Overhauser Effect) experiments to distinguish isomers.

  • Microwave Synthesis: For higher throughput, the cyclocondensation (Step 2) can be performed in a microwave reactor at 140°C for 10 minutes, often boosting yields to >90% [3].

  • Purification: If the diketoester does not precipitate in Step 1, extract with Chloroform (

    
    ) rather than Ethyl Acetate to avoid transesterification byproducts.
    

References

  • Vertex Pharmaceuticals & NIH. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.

  • Mohamed, M., et al. (2012).[3] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.[3] Open Journal of Medicinal Chemistry.

  • Ahsan, M.J., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.[4][5] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[5]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its physicochemical properties, provides a validated synthesis protocol, and offers an in-depth analysis of its spectroscopic characteristics. The potential applications of this molecular scaffold in the development of novel therapeutics are also discussed, underpinned by the established pharmacological importance of pyrazole-pyridine hybrids. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Physicochemical Properties

Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a small molecule incorporating both a pyrazole and a pyridine ring, a combination known to be a "privileged scaffold" in drug discovery. The presence of these two nitrogen-containing aromatic rings, along with a methyl ester functional group, dictates its chemical and physical properties.

A summary of its key physicochemical properties is presented in the table below:

PropertyValue
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
IUPAC Name Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
Appearance (Predicted) Off-white to pale yellow solid
Solubility (Predicted) Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.
LogP (Predicted) 1.5 - 2.5

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 amu), Hydrogen (1.008 amu), Nitrogen (14.007 amu), and Oxygen (15.999 amu)[1][2][3][4][5][6][7][8][9][10][11].

Synthesis and Experimental Protocols

The synthesis of Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate can be achieved through a two-step process involving the initial formation of the pyrazole ring system followed by esterification of the carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Esterification reagent1 Diethyl 2-(pyridin-3-ylcarbonyl)malonate reaction1 Cyclocondensation reagent1->reaction1 reagent2 Hydrazine hydrate reagent2->reaction1 intermediate 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid reaction2 Esterification (Fischer) intermediate->reaction2 reagent3 Methanol (MeOH) reagent3->reaction2 reagent4 Acid catalyst (e.g., H₂SO₄) reagent4->reaction2 product Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate reaction1->intermediate reaction2->product

Caption: Synthetic workflow for Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

This step involves a cyclocondensation reaction between a β-ketoester derivative and hydrazine.

Materials:

  • Diethyl 2-(pyridin-3-ylcarbonyl)malonate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Protocol:

  • In a round-bottom flask, dissolve diethyl 2-(pyridin-3-ylcarbonyl)malonate in ethanol.

  • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide and continue to reflux for another 2-3 hours to hydrolyze the ester.

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid.

Step 2: Synthesis of Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

This is a classic Fischer esterification reaction.

Materials:

  • 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Protocol:

  • Suspend 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate.

Spectroscopic Characterization

The structural elucidation of Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyridine rings, as well as the methyl ester protons.

  • Pyrazole-H (C4-H): A singlet is expected around δ 7.0-7.5 ppm.

  • Pyridine Protons:

    • H2' & H6': Doublets or multiplets in the downfield region, likely around δ 8.5-9.0 ppm.

    • H4' & H5': Multiplets expected in the region of δ 7.5-8.0 ppm.

  • Methyl Protons (-OCH₃): A sharp singlet at approximately δ 3.8-4.0 ppm.

  • Pyrazole N-H: A broad singlet, typically in the downfield region (δ 12.0-14.0 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the range of δ 160-165 ppm.

  • Pyrazole Carbons:

    • C3 & C5: Signals expected between δ 140-155 ppm.

    • C4: A signal around δ 105-115 ppm.

  • Pyridine Carbons: Signals will appear in the aromatic region, typically between δ 120-150 ppm.

  • Methyl Carbon (-OCH₃): A signal at approximately δ 52-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹[12][13][14][15].

  • C=N and C=C Stretches (Aromatic rings): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ester): Strong absorptions in the 1100-1300 cm⁻¹ range[12][14].

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak at m/z = 203.

  • Key Fragmentation Pathways (Predicted):

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 172.

    • Loss of the entire methyl ester group (-COOCH₃) resulting in a fragment at m/z = 144.

    • Fragmentation of the pyridine ring, leading to characteristic pyridine-related fragments.

Potential Applications in Drug Discovery

The fusion of pyrazole and pyridine rings in a single molecule is a well-established strategy in medicinal chemistry to develop potent and selective therapeutic agents. This structural motif is present in several approved drugs and clinical candidates.

Signaling_Pathway cluster_cell Cellular Environment receptor Kinase Receptor substrate Substrate Protein receptor->substrate Kinase Activity atp ATP atp->receptor product Phosphorylated Protein substrate->product Phosphorylation response Cellular Response (e.g., Proliferation, Inflammation) product->response inhibitor Methyl 5-(pyridin-3-yl)- 1H-pyrazole-3-carboxylate (Potential Kinase Inhibitor) inhibitor->receptor Inhibition

Sources

Foundational

Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate PubChem CID

Technical Whitepaper: Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate Compound Classification: Bi-Heteroaryl Scaffold / Kinase Inhibitor Intermediate Parent Acid CAS: 374064-01-4 (5-(Pyridin-3-yl)-1H-pyrazole-3-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate Compound Classification: Bi-Heteroaryl Scaffold / Kinase Inhibitor Intermediate Parent Acid CAS: 374064-01-4 (5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid)[1]

Executive Summary: The Bi-Heteroaryl Advantage

Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple aliphatic pyrazoles, this molecule integrates two distinct aromatic nitrogen heterocycles—a pyridine and a pyrazole—linked directly.[1] This bi-heteroaryl architecture is critical in Fragment-Based Drug Discovery (FBDD) because it offers:

  • Rigid Geometry: The bond between the pyridine and pyrazole rings restricts conformational freedom, reducing the entropic penalty upon binding to protein targets (e.g., ATP pockets of kinases).[1]

  • Tunable Hydrogen Bonding: The pyrazole -NH acts as a donor, while the pyridine nitrogen and the pyrazole -N= act as acceptors.[1]

  • Synthetic Versatility: The C-3 methyl ester serves as an electrophilic handle for amidation (library generation), while the pyridine ring allows for further functionalization via nucleophilic substitution or cross-coupling.[1]

This guide details the synthesis, physicochemical profile, and application of this compound as a precursor for p38 MAPK inhibitors and TGR5 agonists.[1]

Physiochemical & Structural Profile

The molecule exists in a tautomeric equilibrium.[1] While often drawn as the 5-(pyridin-3-yl) isomer, in solution, the proton on the pyrazole nitrogen oscillates, making the 3- and 5-positions chemically equivalent regarding the substituent relative to the nitrogen, unless the nitrogen is alkylated.

PropertyValue / DescriptorRelevance
Molecular Formula C₁₀H₉N₃O₂Core scaffold composition.[1][2]
Molecular Weight 203.20 g/mol Ideal for fragment-based screening (<300 Da).[1]
H-Bond Donors 1 (Pyrazole NH)Critical for hinge-region binding in kinases.[1]
H-Bond Acceptors 4 (Pyridine N, Pyrazole N, Ester O's)Facilitates water-bridging interactions.[1]
cLogP ~1.2 - 1.5High lipophilic efficiency (LipE).[1]
Tautomerism 1H-pyrazole-3-carboxylate

1H-pyrazole-5-carboxylate
Dictates regioselectivity during N-alkylation.[1]
pKa (Pyridine) ~3.5 - 4.0Pyridine nitrogen is weakly basic; protonatable at low pH.[1]

Synthetic Pathway: The Claisen-Cyclization Protocol

The most robust synthesis utilizes a Claisen condensation followed by a hydrazine cyclization.[1] This method is preferred over Suzuki coupling of pre-formed rings due to cost-efficiency and scalability.[1]

Mechanism of Action (Synthesis)
  • Claisen Condensation: 3-Acetylpyridine is deprotonated to form an enolate, which attacks dimethyl oxalate.[1] This forms a 1,3-diketo ester intermediate (lithium or sodium salt).[1]

  • Knorr Cyclization: Hydrazine hydrate attacks the carbonyl carbons.[1] The regiochemistry is generally controlled by the higher reactivity of the ketone adjacent to the pyridine ring, though with hydrazine hydrate, the result is the 1H-pyrazole (tautomeric).

DOT Diagram: Synthetic Workflow

Synthesis Figure 1: Two-step synthesis via Claisen condensation and Knorr cyclization. Start 3-Acetylpyridine Inter Diketo-ester Enolate (Intermediate) Start->Inter NaOMe/MeOH Reflux, 2h Reagent1 Dimethyl Oxalate Reagent1->Inter Product Methyl 5-(pyridin-3-yl)- 1H-pyrazole-3-carboxylate Inter->Product N2H4·H2O AcOH, EtOH Cyclization Hydrazine Hydrate (Cyclization)

[1]

Detailed Experimental Protocol

Step 1: Formation of the Diketo-ester [1]

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.

  • Reagents: Charge Sodium Methoxide (NaOMe, 2.0 eq) in dry Methanol (MeOH).

  • Addition: Add 3-Acetylpyridine (1.0 eq) followed dropwise by Dimethyl Oxalate (1.2 eq) at 0°C.

  • Reaction: Allow to warm to room temperature and reflux for 3 hours. The solution will turn dark yellow/orange, indicating enolate formation.[1]

  • Workup: Do not isolate the unstable diketo-ester. Proceed directly or evaporate solvent to obtain the sodium salt.[1]

Step 2: Cyclization

  • Solvent Switch: Resuspend the residue in Ethanol (EtOH) or Acetic Acid (AcOH).[1] Acetic acid promotes cyclization and buffers the pH.[1]

  • Cyclization: Add Hydrazine Hydrate (1.5 eq) dropwise at 0°C (exothermic).

  • Reflux: Heat to 80°C for 4 hours.

  • Purification: Cool to room temperature. Pour into ice water. The product often precipitates as a white/off-white solid.[1] Filter and wash with cold water.[1] Recrystallize from EtOH if necessary.

Medicinal Chemistry Applications

This scaffold is a bioisostere for bi-phenyl systems but with improved solubility and pharmacokinetic properties due to the nitrogen atoms.[1]

A. Kinase Inhibition (p38 MAPK / JNK)

The "Pyridinyl-Pyrazole" motif is a classic ATP-competitive pharmacophore.[1]

  • Binding Mode: The Pyridine nitrogen and Pyrazole -NH often form a "bidentate" hydrogen bond interaction with the hinge region of the kinase (e.g., Met109 in p38α).[1]

  • Vector: The Ester group at position 3 points towards the solvent-exposed region, making it an ideal site for attaching solubilizing groups (e.g., converting ester to amide-linked morpholine).[1]

B. TGR5 Agonism

Derivatives of this scaffold have shown potency against TGR5 (G-protein-coupled bile acid receptor 1), a target for type 2 diabetes and obesity.[1] The bi-heteroaryl core mimics the steroid core of bile acids in a flattened topology.[1]

DOT Diagram: Pharmacophore Logic

Pharmacophore Figure 2: SAR mapping of the scaffold to kinase binding pockets. Scaffold Methyl 5-(pyridin-3-yl)- 1H-pyrazole-3-carboxylate Hinge Kinase Hinge Binder (Donor/Acceptor Pair) Scaffold->Hinge Pyrazole NH + Pyridine N Solvent Solvent Exposed Area (Ester Derivatization) Scaffold->Solvent C-3 Ester Group Hydrophobic Hydrophobic Pocket II (Pyridine Ring) Scaffold->Hydrophobic Pi-Pi Stacking

[1]

Analytical Validation & Handling

Trustworthy data requires rigorous validation of the tautomeric state and purity.[1]

  • NMR Signature (DMSO-d6):

    • Pyrazole-H: Singlet around

      
       7.2 - 7.5 ppm.[1]
      
    • Pyridine-H: Characteristic splitting pattern (dd, dt) at

      
       8.5 - 9.1 ppm (deshielded by ring nitrogen).[1]
      
    • NH: Broad singlet, often invisible or very downfield (

      
       13.0+ ppm) due to exchange.[1]
      
    • Methyl Ester: Strong singlet at ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       3.8 ppm.[1]
      
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).[1]

    • Detection: UV 254 nm (Pyridine/Pyrazole absorption).[1]

References

  • PubChem. 5-PYRIDIN-3-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID (Parent Acid).[1] National Library of Medicine.[1] Available at: [Link]

  • Kaushik, N. et al. (2023).[1] Synthesis and biological profiling of novel pyrazoles. Arabian Journal of Chemistry.[1] (Describing general bi-aryl pyrazole synthesis). Available at: [Link]

Sources

Exploratory

5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid Derivatives: Technical Guide

This guide provides an in-depth technical analysis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid and its derivatives. It focuses on their chemical synthesis, structure-activity relationships (SAR), and pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid and its derivatives. It focuses on their chemical synthesis, structure-activity relationships (SAR), and pharmacological role as GPR109A (HM74A) agonists for the treatment of dyslipidemia.

Executive Summary & Chemical Space

The 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid scaffold (CAS: 374064-01-4) represents a critical class of biaryl heterocyclic acids . Structurally, it functions as a bioisostere of Nicotinic Acid (Niacin) .

While Niacin is the most effective agent for raising HDL cholesterol, its clinical use is limited by cutaneous flushing (mediated by Langerhans cells via the


-arrestin pathway). Derivatives of the title compound have been developed to selectively target the GPR109A receptor  (anti-lipolytic G-protein pathway) while minimizing 

-arrestin recruitment, thereby retaining efficacy while reducing side effects.
Core Chemical Features[1][2][3][4][5][6][7]
  • Acidic Headgroup: The C3-carboxylic acid mimics the carboxylate of niacin, forming a crucial salt bridge with Arginine residues (Arg251/Arg111) in the GPR109A binding pocket.

  • Biaryl Linker: The pyrazole ring acts as a rigid spacer, orienting the pyridine nitrogen to accept hydrogen bonds or coordinate metals.

  • Tautomerism: The 1H-pyrazole system exists in equilibrium with the 2H-tautomer, influencing solubility and binding kinetics.

Synthetic Strategy & Protocols

The synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically follows a Claisen Condensation-Cyclization strategy. This route is preferred for its scalability and regioselectivity.

Reaction Pathway Visualization

The following diagram illustrates the industrial standard route (Route A) and a convergent modification (Route B).

SynthesisPathway Start 3-Acetylpyridine Inter1 Diketoester Intermediate (Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate) Start->Inter1 Claisen Condensation Reflux, 4h Reagent1 Diethyl Oxalate (NaOEt/EtOH) Reagent1->Inter1 Inter2 Pyrazole Ester (Ethyl 5-(pyridin-3-yl)pyrazole-3-carboxylate) Inter1->Inter2 Cyclization Reflux, 2h Reagent2 Hydrazine Hydrate (AcOH/EtOH) Reagent2->Inter2 Final Target Product 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid Inter2->Final Saponification pH Adjust to 4.0 Reagent3 LiOH or NaOH (Hydrolysis) Reagent3->Final

Figure 1: Step-wise synthesis of the target scaffold via Claisen condensation and hydrazine cyclization.

Detailed Experimental Protocol

Objective: Synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (Scale: 10 mmol).

Step 1: Synthesis of Diketoester Intermediate
  • Reagents: Dissolve Sodium Ethoxide (20 mmol) in anhydrous Ethanol (20 mL).

  • Addition: Add Diethyl Oxalate (12 mmol) dropwise at 0°C. Stir for 15 min.

  • Condensation: Add 3-Acetylpyridine (10 mmol) in Ethanol (5 mL) dropwise over 20 minutes.

  • Reaction: Warm to room temperature and reflux for 4 hours. The solution typically turns yellow/orange.

  • Workup: Evaporate solvent. Acidify residue with 1N HCl to precipitate the diketoester. Filter and dry.

Step 2: Cyclization to Pyrazole Ester
  • Solvation: Suspend the diketoester (from Step 1) in Ethanol (30 mL).

  • Cyclization: Add Hydrazine Hydrate (12 mmol) dropwise.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at 80°C for 3 hours. Monitor via TLC (50% EtOAc/Hexane).

  • Isolation: Cool to precipitate the ethyl ester. Filter and wash with cold ethanol.

Step 3: Hydrolysis to Final Acid
  • Saponification: Dissolve the ester in THF/Water (1:1, 20 mL). Add LiOH (2.5 eq).

  • Reaction: Stir at 60°C for 2 hours.

  • Neutralization: Cool to 0°C. Acidify carefully with 1N HCl to pH 4.0–5.0.

  • Purification: The carboxylic acid precipitates as a white/off-white solid. Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry & SAR

The primary utility of this scaffold is in the development of GPR109A Agonists . The goal is to separate the lipid-lowering effects (Gi-protein mediated) from the flushing side effects (


-arrestin mediated).[1]
Structure-Activity Relationship (SAR) Matrix
Structural ZoneModificationEffect on GPR109A Activity
Pyridine Ring 3-Pyridyl (Meta)Optimal. Mimics the pyridine of Niacin.
2-Pyridyl / 4-PyridylReduced affinity. Steric clash or loss of H-bond vector.
Halogenation (F, Cl)Increases lipophilicity; can improve metabolic stability.
Pyrazole Core N1-AlkylationCritical Switch. Small alkyls (Methyl) retain GPR109A activity. Bulky groups shift selectivity to GPR109B.
C4-SubstitutionSmall groups (F, Me) tolerated. Large groups abolish activity (steric clash).
Carboxylic Acid Bioisosteres (Tetrazole)Retains binding but alters pKa and oral bioavailability.
EsterificationProdrug strategy. Inactive in vitro; active in vivo after hydrolysis.
Pharmacological Mechanism (GPR109A)

The therapeutic value lies in the Gi-biased signaling .

  • Desired Pathway (Gi/o): The agonist binds GPR109A on adipocytes

    
     inhibits Adenylyl Cyclase 
    
    
    
    reduces cAMP
    
    
    inhibits PKA
    
    
    inhibits Hormone Sensitive Lipase (HSL)
    
    
    Decreased Free Fatty Acids (FFA).
  • Undesired Pathway (

    
    -arrestin):  Recruitment of 
    
    
    
    -arrestin1/2
    
    
    activation of PLA2
    
    
    release of Arachidonic Acid
    
    
    PGD2 production
    
    
    Cutaneous Flushing.

Note: 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid derivatives have shown potential to act as partial agonists that preferentially trigger the Gi pathway over the


-arrestin pathway.

Signaling cluster_Gi Therapeutic Pathway (Anti-Lipolytic) cluster_Arrestin Side Effect Pathway (Flushing) Ligand 5-(pyridin-3-yl)-pyrazole Derivative Receptor GPR109A (HM74A) (Adipocyte Membrane) Ligand->Receptor Gi Gi/o Protein Activation Receptor->Gi Primary Coupling Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Biased Agonism (Reduced) AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP HSL Hormone Sensitive Lipase (Inhibition) cAMP->HSL Lipolysis Plasma FFA (Reduction) HSL->Lipolysis PLA2 PLA2 Activation Arrestin->PLA2 PGD2 Prostaglandin D2 Release PLA2->PGD2 Flush Cutaneous Flushing PGD2->Flush

Figure 2: Differential signaling pathways of GPR109A. Ideal derivatives maximize the Green pathway and minimize the Red pathway.

Analytical Characterization

To ensure the integrity of the synthesized derivatives, the following analytical benchmarks must be met.

  • 1H NMR (DMSO-d6):

    • Pyridine Protons: Characteristic signals at

      
       9.1 (s, 1H), 8.6 (d, 1H), 8.3 (d, 1H), 7.5 (dd, 1H).
      
    • Pyrazole Proton: Singlet at

      
       7.2–7.5 ppm (C4-H).
      
    • Acid Proton: Broad singlet at

      
       13.0–13.5 ppm.
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
       = 190.06 (Calculated for C9H7N3O2).
      
    • Negative Mode:

      
       = 188.05.
      
  • HPLC Purity: >95% required for biological assay (Column: C18, Mobile Phase: ACN/Water + 0.1% Formic Acid).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9822, 5-methyl-1H-pyrazole-3-carboxylic acid (Analogous Scaffold). Retrieved from [Link]

  • Semple, G., et al. (2009). 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids are highly potent agonists of GPR109b.[2] Bioorganic & Medicinal Chemistry Letters.[2][3] Retrieved from [Link]

  • Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry.[4] Retrieved from [Link]

  • IUPHAR/BPS Guide to Pharmacology. (2019). Hydroxycarboxylic acid receptors: GPR109A.[4] Retrieved from [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Methodologies in the Knorr Pyrazole Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Cyclization of -diketones with hydrazines, mechanistic causality, regiocontrol, and pharmaceutical applications (e.g., C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Cyclization of


-diketones with hydrazines, mechanistic causality, regiocontrol, and pharmaceutical applications (e.g., Celecoxib).

Mechanistic Principles of Cyclocondensation

The Knorr pyrazole synthesis is a foundational organic transformation used to convert a 1,3-dicarbonyl compound (


-diketone) and a hydrazine derivative into a substituted pyrazole via acid catalysis 1. The reaction is driven by the intense thermodynamic stability of the resulting aromatic pyrazole ring, making it a highly favorable pathway in the synthesis of complex active pharmaceutical ingredients (APIs).
Causality in Acid Catalysis

The mechanism relies heavily on the precise control of pH. Acidic conditions are required because both the initial imine formation and the subsequent cyclization step involve protonating a ketone oxygen. This protonation lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbon, activating it for nucleophilic attack by the weakly nucleophilic hydrazine nitrogen 2. However, excessive acidity will fully protonate the hydrazine (


), rendering it non-nucleophilic and stalling the reaction. Therefore, catalytic acid or buffered systems are critical for maintaining the delicate balance between carbonyl activation and nucleophile availability.

Mechanism A 1,3-Dicarbonyl + Hydrazine Derivative B Acid-Catalyzed Imine Formation (Nucleophilic Attack on Carbonyl) A->B C Hemiaminal Intermediate B->C D Dehydration to Hydrazone C->D E Intramolecular Cyclization (Attack on 2nd Carbonyl) D->E F Second Dehydration E->F G Aromatic Pyrazole Product + Regenerated Acid Catalyst F->G

Logical pathway of the Knorr pyrazole synthesis mechanism.

Overcoming Regioselectivity Challenges

A primary challenge in pyrazole synthesis arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a mono-substituted hydrazine. Because the substituted hydrazine can attack either of the two distinct carbonyl groups, the reaction typically yields a difficult-to-separate mixture of two constitutional isomers (e.g., 1,3,5-trisubstituted vs. 1,5,3-trisubstituted pyrazoles) 3.

The Role of Fluorinated Solvents

Recent process optimizations have demonstrated that the use of fluorinated alcohols, such as Hexafluoroisopropanol (HFIP), can dramatically improve regioselectivity 3. HFIP acts as a strong hydrogen-bond donor, selectively activating the more electron-rich carbonyl group without protonating the basic hydrazine. This directs the initial nucleophilic attack of the primary amine exclusively to one site.

Table 1: Representative Effect of Solvent on Regioisomeric Ratio (Unsymmetrical Diketone + Methylhydrazine)

Solvent SystemHydrogen Bond Donor Capacity (

)
Regioisomeric Ratio (Isomer A : B)Typical Yield (%)
Ethanol0.83~ 50 : 5085
N,N-Dimethylformamide (DMF)0.00~ 70 : 3078
Hexafluoroisopropanol (HFIP)1.96> 95 : 592

Data summarizes the profound influence of solvent hydrogen-bonding networks on pre-cyclization regiochemistry.

Industrial Application: Regioselective Synthesis of Celecoxib

Celecoxib, a selective COX-2 inhibitor, is synthesized via a highly optimized two-step process. First, a Claisen condensation between 4′-methylacetophenone and ethyl trifluoroacetate yields the intermediate 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (TFBD). Second, TFBD undergoes cyclocondensation with 4-sulfonamidophenylhydrazine (4-SAPH) 4.

Causality Behind Aqueous Regiocontrol

In standard organic solvents, this reaction produces significant amounts of the undesired regioisomer. However, when the reaction is conducted in an aqueous or biphasic medium at elevated temperatures, the regioselectivity shifts dramatically to >98:2 in favor of the desired 1,5-diaryl pyrazole [[5]](). Why? The highly electrophilic carbonyl adjacent to the


 group rapidly forms a diketone dihydrate in water. This hydration sterically and electronically masks the trifluoromethyl-adjacent carbonyl, forcing the hydrazine to preferentially attack the aryl-adjacent carbonyl. Subsequent cyclization and dehydration lock the molecule into the Celecoxib structure 4.

Celecoxib S1 4'-Methylacetophenone + Ethyl Trifluoroacetate I1 TFBD Intermediate (1,3-Diketone) S1->I1 Claisen Condensation P1 Celecoxib (1,5-Diaryl Pyrazole) I1->P1 Cyclocondensation (Aqueous/Heat) S2 4-SAPH (Hydrazine) S2->P1

Workflow for the regioselective synthesis of Celecoxib.

Validated Experimental Protocols

Protocol A: Regioselective Pyrazole Synthesis via HFIP Solvent System

Designed to suppress regioisomeric mixtures when reacting unsymmetrical diketones with substituted hydrazines.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv, e.g., 5.0 mmol) in Hexafluoroisopropanol (HFIP) to achieve a 0.2 M solution 3.

  • Addition: Place the flask in a room-temperature water bath (to absorb mild exotherms). Add the substituted hydrazine (1.1 equiv, 5.5 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-hydrazone byproducts.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor progress via TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the UV-active diketone spot (

    
    ) is entirely consumed and replaced by a single, lower-running pyrazole spot (
    
    
    
    ).
  • Workup: Upon completion (typically 2–4 hours), remove the HFIP under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure pyrazole regioisomer.

Protocol B: Greener, Aqueous Synthesis of Celecoxib

Adapted from optimized commercial routes prioritizing aqueous media for regiocontrol.

  • Step 1: Claisen Condensation

    • Charge a flask with 4′-methylacetophenone (1.0 equiv) and ethyl trifluoroacetate (1.1 equiv).

    • Introduce a strong base (e.g., NaOMe or NaOH) while maintaining the pH around 11.2 to ensure complete enolization. Stir at room temperature for 1 hour.

    • Validation: Acidify to precipitate the TFBD intermediate as a cream-white solid. Filter and dry under vacuum 4.

  • Step 2: Aqueous Cyclocondensation

    • Suspend the TFBD intermediate (1.0 equiv) and 4-SAPH hydrochloride (1.1 equiv) in a 50:50 (v/v) mixture of water and ethanol (or water/ethyl acetate).

    • Heat the mixture to 85 °C for 2 hours.

    • Causality: The elevated temperature overcomes the activation energy required for the cyclization of the sterically hindered hydrate intermediate, while the aqueous environment ensures the

      
       adjacent carbonyl remains masked 4.
      
  • Isolation (Self-Validation): Cool the reaction mixture to 0 °C. Celecoxib will precipitate as a highly crystalline white solid. Filter, wash with cold water, and dry. Analyze via

    
    -NMR to confirm the absence of the undesired regioisomer (which would present a distinct shifted fluorine signal).
    

References

  • [1] Title: Knorr pyrazole synthesis - Name-Reaction.com Source: name-reaction.com URL:

  • [3] Title: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem Source: benchchem.com URL:

  • [5] Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: nih.gov URL:

  • [2] Title: Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC Source: nih.gov URL:

  • [4] Title: A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib | Journal of Chemical Education - ACS Publications Source: acs.org URL:

Sources

Application

Application Note: Optimization of Esterification Strategies for 5-(pyridin-3-yl)pyrazole-3-carboxylic Acid

Executive Summary & Strategic Analysis The esterification of 5-(pyridin-3-yl)pyrazole-3-carboxylic acid (CAS 374064-01-4) presents a unique set of challenges distinct from standard aliphatic esterifications. This substra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The esterification of 5-(pyridin-3-yl)pyrazole-3-carboxylic acid (CAS 374064-01-4) presents a unique set of challenges distinct from standard aliphatic esterifications. This substrate contains three distinct functional zones that dictate reaction success:[1]

  • The Carboxylic Acid (Target): Requires activation for nucleophilic attack.[1]

  • The Pyridine Ring (Basic, pKa ~5.2): Acts as an internal base, creating zwitterionic species that reduce solubility in non-polar solvents.[1]

  • The Pyrazole Ring (Amphoteric): The NH group is a hydrogen bond donor, while the N2 nitrogen is a weak acceptor.[1] This ring introduces tautomeric complexity and potential for N-alkylation side reactions if basic conditions are used.

Core Challenge: The high melting point and poor solubility of the zwitterionic parent acid in standard organic solvents (DCM, Toluene) often stall standard Fischer esterifications.[1]

Recommended Strategy: This guide prioritizes Acid-Mediated Activation (Thionyl Chloride or Sulfuric Acid). These methods protonate the pyridine nitrogen, breaking the zwitterionic lattice and solubilizing the substrate in the alcohol medium, while simultaneously activating the carboxylate.[1]

Chemical Pathways & Mechanism[2][3][4]

The following diagram illustrates the preferred activation pathway via Thionyl Chloride (


), highlighting the critical protonation states that drive solubility.

ReactionMechanism Substrate 5-(pyridin-3-yl) pyrazole-3-COOH (Zwitterionic/Insoluble) Protonation Protonation (Pyridine-H+) Substrate->Protonation HCl (in situ) Activation Acyl Chloride Intermediate (Highly Reactive) Protonation->Activation SOCl2, Reflux Esterification Nucleophilic Attack (R-OH) Activation->Esterification MeOH/EtOH Product Ester Product (HCl Salt) Esterification->Product -SO2, -HCl

Figure 1: Mechanism of Thionyl Chloride mediated esterification.[1] Protonation of the pyridine ring is the key solubility enabler.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Primary Method)

Best for: Methyl/Ethyl esters, high yields, overcoming solubility issues.[1]

Reagents:

  • Substrate: 5-(pyridin-3-yl)pyrazole-3-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)[1]
    
  • Solvent: Anhydrous Methanol or Ethanol (0.2 M concentration relative to substrate)[1]

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (calcium chloride or nitrogen line).

  • Solvent Charge: Suspend the carboxylic acid in anhydrous alcohol at room temperature. Note: The solid will likely not dissolve completely at this stage.

  • Activation (Exothermic): Cool the suspension to 0°C (ice bath). Add

    
     dropwise over 20 minutes.
    
    • Observation: Evolution of

      
       and HCl gas will occur.[1] The solution may clarify as HCl is generated, protonating the pyridine.[1]
      
  • Reaction: Remove the ice bath and heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Monitoring: Monitor by LC-MS or TLC (10% MeOH in DCM). Look for the disappearance of the acid peak (usually more polar/streaking) and appearance of the less polar ester.[1]

  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo to remove excess

      
       and alcohol.
      
    • Residue: You will obtain the hydrochloride salt of the ester.

    • Neutralization: Redissolve in minimal water/ice. Carefully adjust pH to ~8 using saturated

      
      .[1] Caution: Foaming.
      
    • Extraction: Extract immediately with Ethyl Acetate (

      
      ).[1][2] The free base ester is soluble in EtOAc; the unreacted acid (if any) will remain in the aqueous phase at pH 8.[1]
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    
Protocol B: Acid-Catalyzed Fischer Esterification (Scalable Alternative)

Best for: Large scale, cost-sensitive processes.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Concentrated

    
     (1.0 – 2.0 equiv)[1]
    
  • Alcohol (Solvent, excess)[1][3][4]

Procedure:

  • Dissolve/suspend the substrate in the alcohol.

  • Add concentrated

    
     slowly.
    
  • Reflux for 12–24 hours. Note: This method is slower than Protocol A because activation is thermodynamic, not kinetic.[1]

  • Workup: Similar to Protocol A, but requires more base to neutralize the sulfuric acid.

Protocol C: Alkylation via Cesium Carbonate (Specialized Cases)

Best for: Complex alkyl chains (benzyl, isopropyl) where the alcohol is expensive or sensitive to acid. Risk:[1] Potential for N-alkylation on the pyrazole ring.[5]

Reagents:

  • Substrate (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv)[1]

  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide)[1]

Procedure:

  • Dissolve substrate in DMF.

  • Add

    
     and stir for 30 mins (formation of carboxylate anion).
    
  • Add Alkyl Halide dropwise. Stir at RT or mild heat (

    
    ).
    
  • Note: If N-alkylation is observed (by NMR), switch back to Protocol A or B.

Method Comparison & Decision Matrix

FeatureProtocol A (

)
Protocol B (

)
Protocol C (Base/Alkyl Halide)
Reaction Rate Fast (Kinetic control)Slow (Equilibrium control)Medium
Solubility Excellent (In-situ HCl)GoodExcellent (DMF)
Regioselectivity High (O-esterification only)High (O-esterification only)Risk: N-alkylation possible
Purification Simple (Evaporation)Requires neutralizationRequires DMF removal (Wash)
Recommended For Standard Lab Scale Kilogram Scale Complex/Expensive R-groups

Troubleshooting & Workup Logic

The isolation of the product depends heavily on pH control due to the pyridine ring.

WorkupLogic Crude Crude Reaction Mixture (Acidic, Alcohol Solvent) Evap Evaporate Volatiles Crude->Evap Residue Residue (Ester-HCl Salt) Evap->Residue Water Dissolve in Water Residue->Water Base Neutralize with NaHCO3 to pH 7.5 - 8.5 Water->Base Extract Extract with EtOAc Base->Extract Layers Phase Separation Extract->Layers OrgLayer Organic Layer: Contains Product (Free Base) Layers->OrgLayer Product AqLayer Aqueous Layer: Contains Salts & Unreacted Acid Layers->AqLayer Waste/Recycle

Figure 2: Workup decision tree ensuring separation of the basic ester from unreacted acid.

Common Issues:
  • Low Yield: Often caused by incomplete extraction. The pyridine ester is moderately polar. Ensure the aqueous phase is pH > 7.5 to deprotonate the pyridine, pushing it into the organic layer.[1]

  • Precipitate during reaction: If using Protocol A, a white precipitate may form (the HCl salt of the product).[1] This is good. Do not filter; proceed to evaporation.

  • N-Alkylation: If using Protocol C and observing N-alkylation, switch to Protocol A. The acid chloride method is strictly chemoselective for the oxygen of the carboxylic acid.

References

  • Vertex Pharmaceuticals. (2004).[1] United States Patent 6,825,218: Pyrazole derivatives useful as inhibitors of p38 kinase. (Describes general synthesis of pyridyl-pyrazole carboxylates).

  • ChemicalBook. (2023).[1] 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid Product Properties and Synthesis. (Provides physical properties and general synthesis via ethyl ester hydrolysis, confirming the reverse esterification pathway).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 3159715, 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. (Structural data and pKa context). [1]

  • Common Organic Chemistry. (2023). Esterification: Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[2][6] (Standard operating procedure for SOCl2 mediated esterification).[1]

Sources

Method

Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate as a kinase inhibitor scaffold

Application Note: Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate as a Kinase Inhibitor Scaffold Introduction: The Privileged Pyrazole Scaffold Subject: Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate CAS Registry Nu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate as a Kinase Inhibitor Scaffold

Introduction: The Privileged Pyrazole Scaffold

Subject: Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate CAS Registry Number: (Analogous derivatives often ~100-200g scale availability) Functional Class: ATP-Competitive Kinase Inhibitor Scaffold / Fragment-Based Drug Discovery (FBDD) Core.

In the landscape of medicinal chemistry, the 3,5-disubstituted pyrazole moiety is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate represents a high-value intermediate for the development of inhibitors targeting Serine/Threonine kinases , particularly the MAPK (p38, JNK) and CDK families.

This scaffold's utility stems from its ability to mimic the adenine ring of ATP.[1] The pyrazole nitrogen and the pyridine ring provide critical hydrogen-bond acceptor/donor motifs essential for binding to the kinase hinge region . Furthermore, the C3-carboxylate serves as a versatile "handle" for generating amide libraries to probe the solvent-exposed regions of the kinase pocket, optimizing solubility and selectivity.

Chemical Basis & Mechanism of Action

Structural Pharmacology

The scaffold functions as a Type I ATP-competitive inhibitor .

  • Hinge Binding: The pyrazole N-H and N: atoms typically form a bidentate H-bond interaction with the kinase hinge residues (e.g., Met109 in p38

    
    ).
    
  • Gatekeeper Interaction: The 5-(pyridin-3-yl) ring orients towards the hydrophobic pocket behind the gatekeeper residue. The nitrogen on the pyridine ring can be positioned to form water-mediated H-bonds or direct interactions with conserved lysines (e.g., Lys53).

  • Solvent Front: The C3-methyl ester is a precursor. Hydrolysis and amide coupling at this position allow the extension of the molecule into the solvent-exposed region, which is critical for tuning physicochemical properties (LogP, solubility) and selectivity.

Visualization: Pharmacophore Binding Mode

KinaseBinding Hinge Hinge Region (Met109) Gatekeeper Gatekeeper Residue (Thr106) Solvent Solvent Exposed Region Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Pyrazole->Hinge Bidentate Interaction Pyridine Pyridine Ring (Hydrophobic/Polar Contact) Pyrazole->Pyridine Synthetic Extension Ester C3-Carboxylate Handle (Vector for Library Expansion) Pyrazole->Ester Synthetic Extension Pyridine->Gatekeeper Van der Waals Ester->Solvent Amide Coupling

Figure 1: Schematic representation of the binding mode of the pyrazole-pyridine scaffold within the ATP-binding pocket of a typical MAPK kinase.

Application Note: Synthetic Protocols

Objective: Synthesis of Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate and subsequent conversion to an active amide inhibitor.

Protocol A: Scaffold Synthesis (Scale: 10 mmol)

Rationale: This route utilizes a Claisen condensation followed by a hydrazine cyclization. It is preferred over Suzuki coupling approaches for this specific core due to higher atom economy and cost-effectiveness.

Materials:

  • 3-Acetylpyridine (1.21 g, 10 mmol)

  • Dimethyl oxalate (1.42 g, 12 mmol)

  • Sodium methoxide (0.5 M in MeOH, or solid NaOMe)

  • Hydrazine hydrate (80%, 15 mmol)

  • Glacial Acetic Acid

  • Solvents: Methanol, Ethanol, Ethyl Acetate

Step-by-Step Procedure:

  • Claisen Condensation:

    • In a dry round-bottom flask under

      
      , dissolve 3-acetylpyridine  (1.0 eq) and dimethyl oxalate  (1.2 eq) in anhydrous Methanol (20 mL).
      
    • Cool to 0°C. Dropwise add Sodium Methoxide (1.5 eq).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn yellow/orange, indicating the formation of the diketo-ester intermediate (Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate).

    • QC Check: TLC (50% EtOAc/Hexane) should show consumption of starting material.

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add Hydrazine hydrate (1.5 eq) dropwise. (Caution: Exothermic).

    • Add Glacial Acetic Acid (2.0 eq) to buffer the reaction.

    • Reflux at 70°C for 2-3 hours.

    • Concentrate the solvent under reduced pressure.[2]

  • Workup & Purification:

    • Resuspend residue in water (50 mL).[2][3]

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol or perform Flash Chromatography (DCM:MeOH 95:5).

    • Yield Expectation: 60-75% as a white/off-white solid.

Protocol B: Library Generation (Amide Coupling)

Rationale: The methyl ester is relatively unreactive for direct aminolysis with weak amines. Hydrolysis to the acid followed by HATU coupling is the standard for high-throughput library generation.

  • Hydrolysis: Treat ester with LiOH (2 eq) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 4 to precipitate the Carboxylic Acid.

  • Coupling:

    • Mix Acid (1 eq), Amine (R-

      
      , 1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in DMF.
      
    • Stir at RT for 12 hours.

    • Purify via Prep-HPLC.

Application Note: Biochemical Kinase Assay (p38 MAPK)

Objective: Determine the


 of the synthesized derivatives against p38

MAPK using a luminescent ADP-detection assay (e.g., ADP-Glo™).
Assay Logic:

The scaffold competes with ATP. Therefore, the assay must be run at the


 for ATP to sensitively detect competitive inhibitors.

Reagents:

  • Enzyme: Recombinant human p38

    
     MAPK (0.5 - 2 nM final).
    
  • Substrate: ATF2 or MBP (Myelin Basic Protein) peptide (typically 50 µM).

  • ATP: Ultra-pure (at

    
    , approx 50-100 µM for p38).
    
  • Buffer: 25 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Brij-35.
    

Protocol:

  • Compound Prep: Prepare 10-point dose-response curves of the inhibitor in 100% DMSO (start at 10 µM, 3-fold serial dilution).

  • Enzyme Mix: Add 2 µL of p38

    
     enzyme solution to 384-well white plates.
    
  • Inhibitor Addition: Add 50 nL of compound via acoustic dispenser (Echo) or pin tool. Incubate 15 min at RT.

  • Reaction Start: Add 2 µL of Substrate/ATP mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 4 µL ADP-Glo Reagent 1 (Depletes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

Workflow Visualization

Workflow Start 3-Acetylpyridine Inter Diketo-Ester Intermediate Start->Inter Dimethyl Oxalate NaOMe Scaffold Methyl 5-(pyridin-3-yl) -1H-pyrazole-3-carboxylate Inter->Scaffold N2H4 Cyclization Library Amide Library (R-NH2) Scaffold->Library 1. LiOH 2. HATU, Amine Assay Kinase Assay (IC50 Determination) Library->Assay Screening

Figure 2: End-to-end workflow from raw material to kinase profiling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in reagents; Incomplete enolization.Use freshly prepared NaOMe or dry NaH. Ensure anhydrous Methanol.
Regioisomer Formation Hydrazine attack ambiguity (rare for symmetric oxalate, but possible).The described route (diketo-ester) usually favors the 3,5-substitution pattern. Verify via NOESY NMR.
Poor Solubility in Assay Pyridine ring aggregation or high crystallinity.Ensure DMSO concentration is <1% in final assay. Add 0.01% Triton X-100 or Brij-35 to assay buffer.
No Inhibition Compound not entering ATP pocket.Verify the "Gatekeeper" compatibility. 3-pyridyl is generally permissive, but bulky 4-position substituents on the pyrazole can clash.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: from the bench to the bedside. Pharmacological Reviews, 60(4), 416-433. Link

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[1] Nature Structural Biology, 9(4), 268-272. Link

  • Furet, P., et al. (2018). Discovery of a novel class of potent and selective p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 61(4), 1499-1518. (Describes pyrazole-urea derivatives). Link

  • Bagley, M. C., et al. (2006).[1] Microwave-assisted synthesis of p38 MAPK inhibitors. Journal of Medicinal Chemistry, 49(5), 1562-1575. Link

  • Sigma-Aldrich. (2024). Product Specification: Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate. Link(Representative link for commercial availability).

Note: This guide assumes standard BSL-1 laboratory safety protocols. Always consult SDS for 3-acetylpyridine and hydrazine hydrate before use.

Sources

Application

Application Note: Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate in Kinase Inhibitor Discovery

Executive Summary Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (CAS: 100063-83-8 / Derivative forms) represents a "privileged scaffold" in modern drug discovery, particularly for the design of ATP-competitive kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (CAS: 100063-83-8 / Derivative forms) represents a "privileged scaffold" in modern drug discovery, particularly for the design of ATP-competitive kinase inhibitors. This application note details the strategic utilization of this building block to synthesize Type I and Type II kinase inhibitors targeting FLT3, CDK, and p38 MAPK pathways.

The pyrazole-pyridine motif functions as a robust bidentate hinge-binder, while the methyl ester moiety provides a versatile handle for late-stage diversification into amides, enabling rapid Structure-Activity Relationship (SAR) exploration of the solvent-exposed region of the kinase pocket.

Scientific Rationale & Mechanism

The "Privileged" Kinase Scaffold

The utility of Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate lies in its ability to mimic the adenine ring of ATP.

  • Hinge Binding: The pyrazole nitrogen (donor) and the pyridine nitrogen (acceptor) can form critical hydrogen bonds with the kinase hinge region (e.g., the backbone of Glu/Leu residues).

  • Vector Exploration: The C3-carboxylate position directs substituents toward the solvent-exposed front pocket, allowing for solubility-enhancing groups (e.g., morpholine, piperazine) to be attached via amide coupling.

  • Tautomeric Versatility: The 1H-pyrazole core exists in tautomeric equilibrium, allowing the inhibitor to adapt to slight conformational shifts in the target protein.

Structural Biology Visualization

The following diagram illustrates the binding mode and the synthetic logic for library generation.

KinaseScaffold Scaffold Methyl 5-(pyridin-3-yl) -1H-pyrazole-3-carboxylate Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-Bonding (N-H donor, N acceptor) Solvent Solvent Exposed Region (Solubility/Selectivity) Scaffold->Solvent C3-Ester Modification (Amidation) Hydrophobic Hydrophobic Back Pocket (Gatekeeper Residue) Scaffold->Hydrophobic Pyridine Substitution (Pi-Stacking)

Figure 1: Pharmacophore mapping of the pyrazole-pyridine scaffold within the kinase ATP-binding pocket.

Synthetic Protocols

Safety Warning: All procedures should be performed in a fume hood. Pyridine derivatives can be toxic; avoid inhalation. Pyrazoles may cause skin sensitization.

Protocol A: Controlled Hydrolysis to Carboxylic Acid

Objective: Convert the methyl ester to the free acid without degrading the pyridine ring, preparing the core for amide coupling.

Materials:

  • Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (1.0 eq)

  • LiOH·H₂O (3.0 eq)

  • Solvent: THF/MeOH/H₂O (3:1:1 ratio)

  • 1N HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (approx. 4.9 mmol) of the methyl ester in 15 mL THF and 5 mL MeOH. Stir until clear.

  • Saponification: Dissolve LiOH·H₂O (616 mg, 14.7 mmol) in 5 mL water and add dropwise to the reaction mixture.

    • Expert Insight: Lithium hydroxide is preferred over NaOH to prevent potential nucleophilic attack on the pyridine ring or decarboxylation at elevated temperatures.

  • Reaction: Stir at Room Temperature for 4 hours. Monitor by LC-MS (Target Mass: ~189 amu [M+H]+).

    • Checkpoint: If conversion is slow, heat to 40°C, but do not exceed 60°C to avoid thermal decarboxylation of the pyrazole-3-carboxylic acid.

  • Workup: Concentrate under reduced pressure to remove THF/MeOH. The aqueous residue will be basic (pH ~12).

  • Acidification: Cool the aqueous solution to 0°C. Slowly add 1N HCl dropwise until pH reaches 4-5.

    • Observation: A white to off-white precipitate (the zwitterionic acid) should form.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL) and Et₂O (1 x 10 mL) to remove organic impurities. Dry under vacuum at 45°C.

    • Yield Expectation: 85-95%.

Protocol B: Parallel Amide Library Synthesis (HBTU Coupling)

Objective: Generate a library of kinase inhibitors by coupling diverse amines to the scaffold.

Materials:

  • Scaffold Acid (from Protocol A)

  • Diverse Amines (e.g., N-methylpiperazine, morpholine, cyclopropylamine)

  • Coupling Agent: HBTU (1.2 eq) or HATU (for sterically hindered amines)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF[1]

Step-by-Step Methodology:

  • Activation: In a reaction vial, dissolve the Scaffold Acid (0.2 mmol) in DMF (2 mL). Add DIPEA (0.6 mmol) and stir for 5 minutes.

  • Coupling: Add HBTU (0.24 mmol) and stir for 10 minutes to form the active ester.

    • Expert Insight: Pre-activation prevents amine capping by the coupling reagent.

  • Amine Addition: Add the specific amine (0.24 mmol).

  • Incubation: Stir at RT for 12-16 hours.

  • Quenching: Add 2 mL of saturated NaHCO₃ solution.

  • Extraction: Extract with EtOAc (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Since this is a library, use preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol C: Regioselective N-Alkylation (Optional)

Objective: Lock the tautomeric state to probe the hydrophobic back-pocket.

  • Note: Alkylation of the pyrazole NH often yields a mixture of N1 and N2 isomers.

Method:

  • Dissolve Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate in DMF.

  • Add Cs₂CO₃ (2.0 eq) and Alkyl Halide (1.1 eq).

  • Stir at 60°C for 3 hours.

  • Separation: Isomers must be separated by Flash Chromatography (Hexane/EtOAc). The isomer with the alkyl group on the nitrogen further from the pyridine ring is typically the major product due to steric hindrance, but NOE (Nuclear Overhauser Effect) NMR is required for confirmation.

Experimental Workflow & Data Management

The following diagram outlines the decision tree for processing this scaffold in a medicinal chemistry campaign.

Workflow Start Start: Methyl 5-(pyridin-3-yl)- 1H-pyrazole-3-carboxylate Decision Target Profile? Start->Decision PathA Path A: Hinge Binder Focus (Solubility Optimization) Decision->PathA General Potency PathB Path B: Selectivity Tuning (Back Pocket Access) Decision->PathB Isoform Selectivity StepA1 Hydrolysis (LiOH) PathA->StepA1 StepB1 N-Alkylation (Isomer Separation) PathB->StepB1 StepA2 Amide Coupling (Structure Diversity) StepA1->StepA2 Assay Kinase Assay (IC50) FLT3 / CDK / p38 StepA2->Assay StepB2 Suzuki Coupling (If Pyridine Halogenated) StepB1->StepB2 StepB2->Assay

Figure 2: Strategic workflow for scaffold diversification and biological evaluation.

Case Study: Optimization for FLT3 Inhibition

In a hypothetical optimization campaign based on literature precedents (e.g., FN-1501 analogues):

Compound IDR-Group (Amide)N-SubstituentFLT3 IC₅₀ (nM)Solubility (µM)Notes
PYR-001 -OMe (Ester)H>10,000< 10Poor solubility, weak binder
PYR-005 -NH-CyclopropylH45050Improved H-bond network
PYR-012 -NH-(CH₂)₂-MorpholineH25> 200Solubilizing tail contacts solvent front
PYR-023 -NH-Phenyl-4-PiperazineMethyl (N1)12150Locked tautomer improves fit

Analysis:

  • PYR-001 (The starting material) is generally inactive as a drug due to the ester group being a poor H-bond acceptor/donor in the solvent front.

  • PYR-012 demonstrates the power of the "Solvent Exposed" strategy. Converting the ester to a morpholine-amide drastically improves potency and solubility.

References

  • Wang, Y., et al. (2018). "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor."[2] Journal of Medicinal Chemistry. Link

  • Migliorini, A., et al. (2014). "Synthesis and Characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition." Journal of Chemical Sciences. Link[3]

  • ChemicalBook. "5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid Chemical Properties and Synthesis." Link

  • PubChem. "Methyl 5-amino-1H-pyrazole-3-carboxylate Data and Derivatives."[4] Link

  • Bavetsias, V., et al. (2016). "Optimization of Pyrazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry (Contextual grounding for scaffold utility). Link

Disclaimer: This document is for research and development purposes only. The protocols described herein should be validated in your specific laboratory setting.

Sources

Method

Application Note: Precision N-Alkylation of Methyl 5-(pyridin-3-yl)pyrazole-3-carboxylate

This application note provides a comprehensive technical guide for the N-alkylation of Methyl 5-(pyridin-3-yl)pyrazole-3-carboxylate , a critical scaffold in the development of kinase inhibitors and allosteric modulators...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide for the N-alkylation of Methyl 5-(pyridin-3-yl)pyrazole-3-carboxylate , a critical scaffold in the development of kinase inhibitors and allosteric modulators.

Abstract

The N-alkylation of Methyl 5-(pyridin-3-yl)pyrazole-3-carboxylate presents a classic challenge in heterocyclic chemistry: controlling regioselectivity between the N1 and N2 pyrazole nitrogens while avoiding competitive quaternization of the pyridine ring. This guide outlines optimized protocols using base-mediated alkylation and Mitsunobu coupling, supported by mechanistic insights into steric vs. electronic directing effects. We provide validated reagent selection tables and analytical methods (NOE NMR) to distinguish regioisomers.

Introduction & Strategic Analysis

The Scaffold

Methyl 5-(pyridin-3-yl)pyrazole-3-carboxylate contains three nucleophilic nitrogen centers:

  • Pyrazole N1 (NH): Acidic (pKa ~14 in DMSO), the primary site for alkylation.

  • Pyrazole N2 (N=): Basic, acts as a hydrogen bond acceptor or coordination site.

  • Pyridine N: Basic and nucleophilic; susceptible to irreversible quaternization (salt formation) with reactive electrophiles (e.g., MeI, BnBr).

The Regioselectivity Challenge

Upon deprotonation, the pyrazolate anion is an ambident nucleophile. Alkylation can occur at either nitrogen, leading to two distinct regioisomers:

  • Isomer A (1-Alkyl-3-ester-5-pyridine): Alkylation occurs at the nitrogen adjacent to the pyridine ring.

  • Isomer B (1-Alkyl-5-ester-3-pyridine): Alkylation occurs at the nitrogen adjacent to the ester group.

Steric vs. Electronic Control:

  • Sterics: The pyridine ring is significantly bulkier than the methyl ester. Consequently, Isomer B (alkylation distal to the pyridine) is often kinetically favored.

  • Electronics: The electron-withdrawing nature of the ester can reduce the nucleophilicity of the adjacent nitrogen. However, in the anionic state, charge delocalization often makes the steric factor dominant.

  • Thermodynamics: Isomer A is often the thermodynamic product due to conjugation stability, but high temperatures required to reach equilibrium may degrade the ester or promote pyridine alkylation.

Visualizing the Reaction Pathway

G Start Methyl 5-(pyridin-3-yl) pyrazole-3-carboxylate Anion Pyrazolate Anion (Ambident Nucleophile) Start->Anion Base (NaH or Cs2CO3) Side Side Product Pyridine Quaternization Start->Side Reactive RX (No Base/Excess RX) IsoA Isomer A 1-Alkyl-5-(pyridin-3-yl)... (Sterically Hindered) Anion->IsoA Path A (Minor) IsoB Isomer B 1-Alkyl-3-(pyridin-3-yl)... (Sterically Favored) Anion->IsoB Path B (Major)

Figure 1: Reaction pathways showing the competition between regioisomers and side reactions.

Reagent Selection Guide

The choice of base and solvent is critical to maximizing the ratio of the desired isomer and suppressing pyridine alkylation.

ComponentReagentCharacteristics & Application
Base Cs₂CO₃ Recommended. Mild base, promotes the "Cesium Effect" (solubility/coordination), often improves selectivity for Isomer B.
NaH Strong base. Irreversible deprotonation. Good for unreactive electrophiles but requires dry, inert conditions.
K₂CO₃ Standard, economical. Often requires heating, which may increase isomer mixtures.
t-BuOK Strong, bulky base. Can suppress pyridine alkylation by steric shielding but may cause transesterification.
Solvent DMF Excellent solubility, high reaction rate. Difficult to remove; promotes SN2 at all sites (lower selectivity).
MeCN Recommended. Polar aprotic, easy workup. Lower boiling point limits thermal degradation.
Acetone Good for very reactive halides (e.g., BnBr, AllylBr).
THF Essential for Mitsunobu reactions.[1][2]
Electrophile Alkyl Halides R-I > R-Br > R-Cl. Warning: Methyl Iodide (MeI) is highly reactive and will quaternize the pyridine if used in excess.
Alkyl Tosylates Less reactive than halides; often provide better regiocontrol.
Alcohols Used in Mitsunobu conditions (Protocol C).[1][2][3] Avoids handling toxic halides.

Experimental Protocols

Protocol A: Mild Base-Mediated Alkylation (Recommended)

Best for: Maximizing regioselectivity (Isomer B) and minimizing pyridine quaternization.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Halide (R-X): 1.1 equiv

  • Cesium Carbonate (Cs₂CO₃): 2.0 equiv

  • Solvent: Acetonitrile (MeCN) [0.1 M concentration]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-(pyridin-3-yl)pyrazole-3-carboxylate (1.0 equiv) in anhydrous MeCN.

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) in one portion. The suspension may turn yellow/orange indicating deprotonation. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Critical Step: Do not add large excess of R-X to avoid reacting with the pyridine ring.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Note: If conversion is slow (<50% after 6h), heat to 50°C. Avoid reflux unless necessary.

  • Workup: Filter off inorganic solids through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradient. Isomer B (less polar) usually elutes first.

Protocol B: Strong Base Alkylation (Kinetic Control)

Best for: Unreactive electrophiles or when Cs₂CO₃ fails.

Reagents:

  • Substrate: 1.0 equiv

  • Sodium Hydride (NaH, 60% in oil): 1.2 equiv

  • Electrophile: 1.1 equiv

  • Solvent: DMF or THF (Anhydrous)

Procedure:

  • Preparation: Place NaH (1.2 equiv) in a dried flask under Argon/Nitrogen. Wash with dry hexanes (2x) to remove oil if necessary. Suspend in DMF (0°C).

  • Deprotonation: Add a solution of the pyrazole substrate (1.0 equiv) in DMF dropwise to the NaH suspension at 0°C. Evolution of H₂ gas will occur. Stir for 30 min at 0°C to ensure complete anion formation.

  • Addition: Add the electrophile (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 1–3 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.

Protocol C: Mitsunobu Reaction

Best for: Alkylation using alcohols (e.g., complex functionalized alcohols) and avoiding pyridine quaternization.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol (R-OH): 1.2 – 1.5 equiv

  • Triphenylphosphine (PPh₃): 1.5 equiv[2]

  • DIAD or DEAD: 1.5 equiv[2]

  • Solvent: Anhydrous THF

Procedure:

  • Mix: Dissolve substrate, Alcohol, and PPh₃ in anhydrous THF under inert atmosphere. Cool to 0°C.[1][2]

  • Add: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.

  • React: Stir at 0°C for 30 min, then warm to RT and stir overnight.

  • Workup: Concentrate directly.

  • Purification: Triturate with Et₂O to precipitate PPh₃O (triphenylphosphine oxide) if possible, or proceed directly to chromatography.

    • Tip: Use a specialized column (e.g., C18) if separation from PPh₃O is difficult.

Analytical Validation: Distinguishing Isomers

Correctly assigning the regiochemistry is non-trivial. 1D NMR is insufficient for definitive assignment. You must use 2D NMR (NOESY/ROESY).

Structural Markers[3][4]
  • Isomer B (1-Alkyl-5-ester-3-pyridine): The alkyl group is spatially close to the Ester (OCH₃) .

  • Isomer A (1-Alkyl-3-ester-5-pyridine): The alkyl group is spatially close to the Pyridine Ring protons .

NOE Experiment Setup
  • Sample: 10-20 mg of pure isolated isomer in CDCl₃ or DMSO-d6.

  • Experiment: 1D NOE difference or 2D NOESY.

  • Irradiation: Irradiate the N-Alkyl protons (e.g., N-CH₃ or N-CH₂).

  • Interpretation:

    • Strong NOE to Ester (-OCH₃): Confirms Isomer B (Alkylation next to ester).

    • Strong NOE to Pyridine/Pyrazole CH: Confirms Isomer A (Alkylation next to pyridine).

Troubleshooting & Optimization

IssueCauseSolution
Pyridine Quaternization Highly reactive electrophile (MeI) or excess reagent.Use Protocol A (milder base). Use exactly 1.0-1.1 equiv of electrophile. Switch to alkyl tosylates or Mitsunobu.
Low Conversion Poor nucleophilicity of pyrazolate.Switch to Protocol B (NaH) to ensure full deprotonation. Heat to 60°C in MeCN.
Poor Regioselectivity Small electrophile (Me) or high temperature.Lower temperature (0°C).[1][2] Use a bulkier protecting group first if R is a temporary handle. Try a non-polar solvent (Toluene) with phase transfer catalyst.
O-Alkylation Rare, but possible with hard electrophiles.Confirm by IR (loss of Carbonyl stretch). Use soft electrophiles.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles"
    • Source:Journal of Organic Chemistry (2017)
    • URL:[Link]

  • Mitsunobu Reaction on Pyrazoles

    • Title: "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products"[3]

    • Source:PMC / NIH
    • URL:[Link]

  • Pyridine-Pyrazole Scaffolds

    • Title: "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning"
    • Source:Int. J. Mol. Sci. (2025)[4][5][6][7]

    • URL:[Link]

  • General Pyrazole Chemistry

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions"[8]

    • Source:Journal of Organic Chemistry (2022)
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of pyridyl-pyrazole esters in organic solvents

Topic: Solving Solubility & Stability Issues in Organic Solvents Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Introduction: The "Brick Dust" Challenge Pyridyl-pyrazole esters are notori...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility & Stability Issues in Organic Solvents

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The "Brick Dust" Challenge

Pyridyl-pyrazole esters are notorious in medicinal chemistry for exhibiting "brick dust" properties—high melting points (>200°C) and poor solubility in both aqueous and organic media. This behavior stems from a "perfect storm" of molecular interactions:

  • Lattice Energy: The planar pyridine and pyrazole rings facilitate strong

    
    -
    
    
    
    stacking.
  • Hydrogen Bonding: If the pyrazole is

    
    -unsubstituted (
    
    
    
    -pyrazole), it acts as both a potent donor and acceptor, creating a tight intermolecular network.
  • Dipole Interactions: The ester moiety adds polarity, often making the molecule too polar for non-polar solvents (hexane) but too lipophilic for water.

This guide provides a diagnostic framework and validated protocols to overcome these solubility bottlenecks without compromising the chemical stability of the ester group.

Module 1: Diagnostic Framework (The "Why")

Before attempting to force dissolution, diagnose the specific barrier. Use the following decision tree to categorize your solubility issue.

SolubilityDiagnosis Start START: Compound Undissolved CheckStruct Check Structure: Is Pyrazole N-H free? Start->CheckStruct YesNH Yes (1H-Pyrazole) CheckStruct->YesNH  Protonated   NoNH No (N-Alkyl/Aryl) CheckStruct->NoNH  Substituted   HbondIssue Issue: Strong H-Bond Network YesNH->HbondIssue Action1 Strategy: Disrupt H-Bonds (Use Polar Aprotic: DMSO/DMF) HbondIssue->Action1 LatticeIssue Issue: High Lattice Energy (Pi-Stacking) NoNH->LatticeIssue Action2 Strategy: High Dipole/Dispersion (Use DCM, THF, or Heat) LatticeIssue->Action2

Figure 1: Diagnostic logic for initial solvent selection based on pyrazole substitution.

Module 2: Solvent System Optimization

Do not rely on "like dissolves like." For pyridyl-pyrazole esters, you must balance Dispersion forces (


) , Polarity (

)
, and Hydrogen Bonding (

)
.
The "Golden Solvents" for Pyridyl-Pyrazoles

Based on Hansen Solubility Parameters (HSP), these solvents typically offer the best success rates.

Solvent ClassSpecific SolventWhy it WorksRisk Factor
Chlorinated Dichloromethane (DCM)Excellent dispersion (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) match for aromatic rings.
Volatile; poor for very polar impurities.
Polar Aprotic DMSO, DMFDisrupts strong H-bonds; high

.
High boiling point (hard to remove).
Polar Protic Methanol, EthanolGood for recrystallization (dissolves hot).CRITICAL: Can cause transesterification or hydrolysis if basic.
Ethers THF, 1,4-DioxaneModerate polarity; good H-bond acceptor.Peroxide formation; complexation.
The Co-Solvent Strategy (Rule of Mixtures)

If single solvents fail, use a binary system.[1] The most effective combination for this scaffold is often DCM + Methanol (9:1 to 4:1) .

  • Mechanism: DCM solvates the lipophilic aromatic rings (pyridine/pyrazole), while Methanol solvates the polar ester/nitrogen centers.

Module 3: Operational Troubleshooting (FAQs)

Q1: "My compound dissolves when hot, but 'oils out' instead of crystallizing when cooled."

Cause: This is the "Liling Out" phenomenon (Liquid-Liquid Phase Separation). It occurs when the compound precipitates as an amorphous oil before the crystal lattice can form, often due to impurities or cooling too rapidly. Solution:

  • Seeding: Add a tiny crystal of pure product at the cloud point.

  • Slow Cooling: Wrap the flask in cotton/foil to cool over 4-6 hours.

  • Change Solvent: Switch from Ethanol/Water to Isopropyl Alcohol (IPA) or Toluene . Toluene often promotes better crystal growth for aromatics due to

    
    -stacking alignment.
    
Q2: "I see a new spot on TLC after dissolving in Methanol/Ethanol."

Cause: Transesterification or Hydrolysis.

  • Pyridyl nitrogen is basic (

    
    ). It can act as an intramolecular catalyst, activating the ester carbonyl for attack by the solvent (MeOH/EtOH) or trace water.
    Solution: 
    
  • Avoid protic solvents for long-term storage.

  • Use Acetonitrile or DCM for analysis/reactions.

  • If using alcohols, keep them anhydrous and store at -20°C .

Q3: "It won't dissolve in anything except DMSO, but I need to remove the solvent."

Cause: The compound is a "Brick Dust" solid (High Melting Point). Solution:

  • Amorphous Solid Dispersion (ASD): Dissolve in THF/DCM (even if large volumes are needed) and Spray Dry or Rotovap rapidly to break the crystal lattice.

  • Salt Formation: Treat the pyridine nitrogen with 1.0 eq of HCl in Dioxane or Methanesulfonic acid. The resulting salt will likely be water/methanol soluble, allowing purification, after which the free base can be regenerated.

Module 4: Validated Protocols

Protocol A: The "Visual" Solubility Screen

Use this before committing large batches.

  • Preparation: Place 5 mg of compound into 5 separate HPLC vials.

  • Solvent Addition: Add 100

    
    L of the following solvents to respective vials:
    
    • A: DCM

    • B: Methanol[2]

    • C: Acetone[1]

    • D: Toluene

    • E: Ethyl Acetate[3]

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Soluble (>50 mg/mL).

    • Cloudy: Sparingly soluble.[1]

    • Solid remains: Insoluble.

  • Thermal Stress: If insoluble, heat to 50°C (sealed). If it dissolves, it is a candidate for recrystallization .[2][1]

Protocol B: Anti-Solvent Recrystallization

Best for purifying crude pyridyl-pyrazole esters.

Recrystallization Step1 1. Dissolve in Good Solvent (Hot MeOH or Acetone) Step2 2. Hot Filtration (Remove insoluble dust) Step1->Step2 Step3 3. Add Anti-Solvent (Water or Hexane) Dropwise until turbid Step2->Step3 Step4 4. Re-heat (Until clear again) Step3->Step4 Step5 5. Slow Cool (Room Temp -> 4°C) Step4->Step5

Figure 2: Standard workflow for binary solvent recrystallization.

Key Modification for Pyrazoles: If using Water as an anti-solvent, ensure the pH is neutral. Acidic water will protonate the pyridine (increasing solubility), preventing crystallization. Basic water may hydrolyze the ester.[3][4] Keep pH ~7.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Basis for HSP solvent selection). Link

  • Fray, M. J., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. (Details hydrolysis risks of pyrazole esters). Link

  • Lonza Small Molecules. (2022).[5] Advanced Technologies to Improve Solubility for Brick Dust Compounds.[6][7] (Strategies for high-MP compounds). Link

  • BenchChem. (2025).[1][4] Stability and Storage of Pyrazole Compounds.[4][8] (Technical guide on degradation pathways). Link

Sources

Optimization

Separating 3- and 5- isomers of pyridyl pyrazole carboxylates

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, analytical scientists, and process chemists facing challenges in the isolation and structural assignment of 3- a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, analytical scientists, and process chemists facing challenges in the isolation and structural assignment of 3- and 5-pyridyl pyrazole carboxylate regioisomers.

The condensation of asymmetric 1,3-diketones or enaminones with substituted hydrazines inherently yields a mixture of 3- and 5-regioisomers. Due to their nearly identical molecular weights, pKa values, and lipophilicity, separating and identifying these isomers is a notorious bottleneck in drug development. This guide synthesizes field-proven troubleshooting strategies to overcome these challenges.

Diagnostic Workflow

G N1 Asymmetric 1,3-Diketone + Hydrazine N2 Mixture of 3- and 5- Pyridyl Pyrazole Carboxylates N1->N2 Condensation (Regioselectivity varies) N3 Chromatographic Separation (PFP HPLC, SFC) N2->N3 Analytical/Prep Scale N4 Fractional Crystallization (Salt Formation) N2->N4 Bulk/Process Scale N5 Pure 3-Isomer N3->N5 N6 Pure 5-Isomer N3->N6 N4->N5 N4->N6 N7 2D NMR (NOESY/HMBC) Spatial/Bond Correlation N5->N7 N8 X-Ray Crystallography Absolute Configuration N5->N8 N6->N7 N6->N8

Figure 1: Diagnostic workflow for the synthesis, separation, and identification of pyrazole regioisomers.

Troubleshooting FAQs: Separation & Isolation

Q1: My 3- and 5-isomers co-elute as a single broad peak on standard normal-phase silica gel. What is causing this, and how can I resolve them? A: Standard silica gel separates compounds based on hydrogen bonding and dipole-dipole interactions. Because the 3- and 5-isomers of pyridyl pyrazole carboxylates possess the exact same functional groups, their overall dipole moments are often too similar for silica to differentiate. Solution: Switch your stationary phase. For analytical and prep-scale HPLC, a Pentafluorophenyl (PFP) column is highly recommended. Causality: PFP phases offer multiple retention mechanisms, including ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 interactions, dipole-dipole interactions, and shape selectivity. The subtle steric difference between a pyridyl ring at the 3-position versus the 5-position (which is sterically crowded by the adjacent N1-substituent) results in vastly different 

stacking alignments with the fluorinated stationary phase, achieving baseline resolution where C18 and silica fail. Note: In rare cases where the N1-substituent is highly polar (e.g., a hydroxyethyl group), optimized silica chromatography using ethyl acetate gradients can achieve separation[1]. If you must use silica and face solubility issues, dry loading the sample is a critical technique to prevent peak tailing and co-elution.

Q2: We are scaling up our synthesis to multi-gram quantities. Prep-HPLC is becoming a bottleneck. Are there non-chromatographic alternatives? A: Yes. Fractional crystallization is the industry standard for process-scale separation of pyrazole regioisomers[2],[3]. Causality: The 3-isomer is generally more planar, whereas the 5-isomer experiences significant steric clash between the N1-substituent and the C5-pyridyl group. This conformational difference drastically alters their crystal lattice energies and, consequently, their solubilities. By converting the crude mixture into a salt (e.g., hydrogen sulfate or hydrochloride), you amplify these solubility differences, allowing one isomer to selectively precipitate from the mother liquor.

Troubleshooting FAQs: Structural Assignment

Q3: I have successfully isolated two pure peaks. 1D


H NMR shows identical integration, and the pyrazole C4-H chemical shift is ambiguous. How do I definitively prove which is the 3-isomer and which is the 5-isomer? 
A:  1D NMR is insufficient for this task. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy)  or ROESY .
Causality: NOESY detects spatial proximity between protons that are less than 5 Å apart. In the 5-pyridyl isomer, the protons on the N1-substituent (e.g., an N-methyl or N-aryl group) are spatially adjacent to the protons on the 5-pyridyl ring. This proximity generates a strong NOE cross-peak. Conversely, in the 3-pyridyl isomer, the N1-substituent and the 3-pyridyl group are on opposite sides of the pyrazole core (> 6 Å apart), making an NOE transfer physically impossible.

Quantitative Comparison of Separation Techniques

Separation MethodStationary Phase / MechanismTypical Resolution (

)
ScalabilityPrimary Use Case
Normal Phase (Flash) Silica Gel (H-bonding, Dipole)< 1.0 (Often co-elutes)High (10g - 1kg)Pre-purification; viable only if N1-R is highly polar[1].
Reverse Phase HPLC C18 (Hydrophobic interactions)1.0 - 1.5Medium (10mg - 5g)Standard prep-scale separation.
Fluorinated HPLC PFP (

, shape selectivity)
> 2.0 (Baseline)Medium (10mg - 5g)Difficult regioisomers failing on C18.
SFC Chiral/Achiral (Supercritical CO

)
> 2.0 (Fast elution)Medium (10mg - 50g)High-throughput pharmaceutical purification.
Crystallization Lattice energy / SolubilityN/A (Yields vary)Very High (> 1kg)Process chemistry, bulk scale-up[3].

Experimental Methodologies

Protocol 1: Self-Validating NOESY NMR Assignment

This protocol ensures that the absence of a cross-peak is due to structural geometry (the 3-isomer) rather than a failed experiment.

  • Sample Preparation: Dissolve 10–15 mg of the highly pure (>95%) isolated isomer in 0.6 mL of a deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ). Ensure the NMR tube is clean and the solution is free of paramagnetic impurities (which quench the NOE effect).
  • Acquisition: Run a 2D NOESY experiment. Set the mixing time (

    
    ) to 300–500 ms  (optimal for small molecules MW < 500).
    
  • Internal Validation Check: Before looking for the diagnostic peak, verify the experiment worked by locating expected intra-ring NOEs (e.g., between the pyridyl ring protons themselves). If these are missing, the mixing time or phase correction is incorrect.

  • Diagnostic Assignment:

    • Locate the N1-substituent protons on the F2 axis.

    • Scan the F1 axis for the pyridyl protons.

    • Result: A distinct cross-peak confirms the 5-isomer . A complete absence of this cross-peak (while validation peaks are present) confirms the 3-isomer .

Protocol 2: Fractional Crystallization of Pyridyl Pyrazole Salts
  • Dissolution: Suspend the crude 3-/5-isomer mixture in a minimal volume of hot solvent (typically Ethyl Acetate/Ethanol 80:20 v/v) at 70°C.

  • Salt Formation: Slowly add 1.05 equivalents of a strong acid (e.g., concentrated H

    
    SO
    
    
    
    or
    
    
    -toluenesulfonic acid) dropwise under vigorous stirring.
  • Controlled Crystallization: Allow the solution to cool to room temperature at a controlled rate of ~5°C/hour. Do not crash-cool, as this will trap the undesired isomer in the crystal lattice.

  • Validation: Filter the resulting crystals. Immediately analyze both the isolated crystals and the mother liquor via HPLC.

  • Recovery: If the crystals are >95% pure for one isomer, suspend them in water and neutralize with saturated NaHCO

    
     to recover the free base pyridyl pyrazole carboxylate.
    

References

  • Benchchem. "Column chromatography conditions for separating pyrazole isomers - Benchchem: Flash Chromatography." Benchchem.com.
  • National Institutes of Health (NIH). "Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles." NIH.gov.
  • American Chemical Society (ACS). "Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles | Organic Letters." ACS.org.
  • Luque-Corredera, C., et al. "Reaction of [MCl2(CH3CN)2] (M = Pd(II), Pt(II)) compounds with N1-alkylpyridylpyrazole-derived ligands." ResearchGate.net.

Sources

Troubleshooting

Controlling regioselectivity in pyrazole ring closure

Technical Support Ticket #8842: Regioselectivity in Pyrazole Synthesis Department: Advanced Organic Synthesis Support Status: Open Agent: Senior Application Scientist Dr. H.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8842: Regioselectivity in Pyrazole Synthesis Department: Advanced Organic Synthesis Support Status: Open Agent: Senior Application Scientist Dr. H. Vance

User Issue Summary

"I am synthesizing 1,3,5-trisubstituted pyrazoles via the condensation of unsymmetrical 1,3-diketones with substituted hydrazines. I am consistently observing 60:40 to 50:50 mixtures of regioisomers (1,3- vs 1,5-isomers). Column chromatography separation is difficult. How can I control the regioselectivity to favor a single isomer?"

Diagnostic & Root Cause Analysis

Welcome to the Synthesis Support Center. Regiocontrol in pyrazole ring closure is a classic competition between kinetic and thermodynamic factors. The formation of the pyrazole ring proceeds through a hydrazone intermediate.[1] The ratio of isomers is determined by the initial nucleophilic attack of the hydrazine nitrogens on the electrophilic carbons of the 1,3-dielectrophile.

Your lack of selectivity stems from a "mismatch" in the discrimination factors. You are likely relying on standard ethanol reflux conditions where the energy barriers for attacking Carbon A vs. Carbon B are too similar.

The Mechanistic Conflict

The reaction involves two competing nucleophiles (N1 vs. N2 of the hydrazine) and two competing electrophiles (C1 vs. C3 of the diketone).

  • The Hydrazine: In methylhydrazine (

    
    ), the substituted nitrogen (
    
    
    
    ) is more electron-rich (inductive effect) but sterically hindered . The unsubstituted nitrogen (
    
    
    ) is less hindered .
  • The 1,3-Diketone:

    • Sterics: Bulky groups (

      
      -Bu) block attack.
      
    • Electronics: Electron-withdrawing groups (EWGs) like

      
       make the adjacent carbonyl more electrophilic in theory, but often lead to stable hydrates in solution, effectively masking that carbon from initial attack.
      

To solve this, we must stop relying on the substrate's inherent bias and force the pathway using solvent effects or substrate surrogates.

Visualizing the Decision Pathway

The following diagram illustrates the critical decision points to determine the correct synthetic modification for your specific substrate.

PyrazoleLogic cluster_legend Key Start START: Substrate Analysis CheckSub Are you using a 1,3-Diketone? Start->CheckSub CheckCF3 Does it have a CF3 group? CheckSub->CheckCF3 Yes Enaminone PROTOCOL B: Enaminone Surrogate CheckSub->Enaminone No (Using Enaminone) CheckSteric Is one R group very bulky (t-Butyl, Adamantyl)? CheckCF3->CheckSteric No SolventSwitch PROTOCOL A: Fluorinated Solvent Switch (HFIP/TFE) CheckCF3->SolventSwitch Yes (Need 1,3-isomer) Ynone PROTOCOL C: Ynone (Alkynone) Route CheckCF3->Ynone Yes (Need 1,5-isomer) CheckSteric->Enaminone No (Electronic Control needed) Standard Standard EtOH Reflux (Likely Sufficient) CheckSteric->Standard Yes (Steric Control) L1 Decision Point L2 Protocol

Caption: Decision tree for selecting the optimal regiocontrol strategy based on substrate electronics and sterics.

Troubleshooting Protocols

Protocol A: The Fluorinated Solvent Switch (Electronic Control)

Best for: Fluorinated substrates (


) where you need the isomer resulting from attack at the non-fluorinated carbonyl.

The Logic: Standard solvents (EtOH) often yield mixtures because the


-carbonyl forms a hydrate. Fluorinated alcohols like Hexafluoroisopropanol (HFIP)  or Trifluoroethanol (TFE)  are strong hydrogen-bond donors (HBD). They activate the carbonyls via H-bonding but do not nucleophilically attack them to form hemiacetals. This "unmasks" the electronic differentiation.

Step-by-Step:

  • Dissolution: Dissolve your 1,3-diketone (1.0 equiv) in HFIP (0.2 M concentration).

    • Note: HFIP is expensive; TFE is a cheaper alternative but slightly less effective.

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at Room Temperature .

    • Critical: Do not heat initially. High heat promotes thermodynamic equilibration (mixtures).

  • Monitoring: Stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Evaporate the HFIP (can be recovered/distilled). The residue is usually the pure regioisomer.

Expected Outcome: 90:10 to 99:1 selectivity favoring the attack of the unsubstituted


 on the 

-adjacent carbonyl (or the specific activated path depending on the exact R group).
Protocol B: The Enaminone Surrogate (Steric/Kinetic Lock)

Best for: Non-fluorinated alkyl/aryl diketones where standard reflux fails.

The Logic: Instead of a diketone, use an enaminone (


-dimethylaminone). The "hard" carbonyl remains electrophilic, while the carbon bearing the 

group becomes a vinylogous amide (less electrophilic). This creates a massive reactivity difference.

Synthesis of Surrogate:

  • React your methyl ketone (

    
    ) with DMF-DMA (Dimethylformamide dimethylacetal) at reflux for 4–8 hours.
    
  • Remove volatiles. This yields the enaminone:

    
    .
    

Cyclization Step:

  • Dissolve enaminone in Ethanol or Acetic Acid.

  • Add Hydrazine (

    
    ).
    
  • Mechanism: The hydrazine

    
     (less hindered) attacks the carbonyl (hard electrophile) first. The substituted 
    
    
    
    then displaces the dimethylamine.
  • Result: Exclusively yields the 1,5-disubstituted pyrazole (where the hydrazine R group is adjacent to the original ketone R group).

Comparative Data: Solvent & Substrate Effects[2]

The following table summarizes the shift in Regioisomeric Ratio (RR) based on the method used.

Substrate TypeReagentConditionsMajor Isomer MechanismTypical RR (A:B)
Standard Diketone

EtOH, RefluxSteric/Electronic fight55:45 (Mixture)
Standard Diketone

HFIP, 25°C H-Bond Activation92:8
Fluorinated (

)

EtOH, RefluxHydrate masking60:40 (Mixture)
Fluorinated (

)

HFIP, 25°C Carbonyl Activation>95:5
Enaminone

EtOH, RefluxKinetic Lock>98:2

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn into a black tar when using Lewis Acids like


? 
A:  Pyrazoles are basic. If you use strong Lewis Acids to catalyze the reaction, the product complexes with the catalyst, stalling the reaction and leading to decomposition of the hydrazine. Use AgOTf  (Silver Triflate) if a catalyst is absolutely necessary, specifically for alkynone substrates, as it activates the triple bond softly without complexing the nitrogen product too strongly.

Q: I need the "Reverse" isomer (1,3-substituted) but the Enaminone route gives me the 1,5-isomer. What do I do? A: You cannot easily reverse the enaminone electronics. Instead, use a Ynone (Alkynone) precursor (


). By changing the catalyst (Au vs. Cu vs. Ag) or solvent, you can sometimes flip the attack, but the most reliable method is to synthesize the other regioisomer of the enaminone starting material if possible (often difficult). Alternatively, use the HFIP solvent switch  on the parent diketone, which often favors the opposite isomer to the standard ethanol conditions.

Q: Can I separate the isomers if I already have a mixture? A: It is difficult. However,


-methyl pyrazole isomers often have significantly different boiling points. For small scales, use preparative HPLC. For large scales, try fractional crystallization  after converting the pyrazoles to their HCl or picrate salts. The crystal lattice energies often differ enough to allow separation.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.[2] The Journal of Organic Chemistry.

  • Nenajdenko, V. G., et al. (2017). Regioselective Synthesis of Trifluoromethylpyrazoles.[3][4][5][6] Chemical Reviews.[7] (Contextualized from general reviews on fluorinated heterocycles).

  • BenchChem Technical Guides. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.

  • Topchiy, M. A., et al. (2023).[6] Recent Advances in the Synthesis of Pyrazole Derivatives.[5][8] MDPI Molecules.

  • Aggarwal, V. K., et al. (2006). Regiocontrol in the synthesis of pyrazoles.[1][3][2][4][5][6][8][9][10] (General reference to enaminone methodology).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for hydrazines and fluorinated solvents before handling.

Sources

Optimization

Technical Guide: Optimizing Claisen Condensation for Pyridyl-Diketone Intermediates

Executive Summary & Scientific Context The synthesis of pyridyl-1,3-diketones via Claisen condensation is a pivotal step in developing HIV integrase inhibitors (e.g., Raltegravir analogs) and metallo-pharmaceuticals. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The synthesis of pyridyl-1,3-diketones via Claisen condensation is a pivotal step in developing HIV integrase inhibitors (e.g., Raltegravir analogs) and metallo-pharmaceuticals. However, the presence of the pyridine ring introduces unique electronic and coordinating challenges that often lead to low yields , retro-Claisen cleavage , and complexation issues .

This guide moves beyond standard textbook protocols, offering optimized workflows that address the thermodynamic instability of these specific intermediates.

Critical Analysis: Base & Solvent Selection

Why your standard NaOEt/EtOH protocol might be failing.

The choice of base dictates the reaction pathway (Kinetic vs. Thermodynamic).[1][2] For pyridine-based substrates, the nitrogen lone pair can destabilize the enolate or interfere with cation coordination.[3]

ParameterSodium Ethoxide (NaOEt) Lithium Hexamethyldisilazide (LiHMDS) Sodium Hydride (NaH)
Control Type Thermodynamic (Reversible)Kinetic (Irreversible)Thermodynamic (Irreversible H₂ loss)
Best For Simple, stable substrates.Complex, base-sensitive substrates.Stubborn substrates requiring heat.
Risk Factor High Risk of Retro-Claisen. The equilibrium often favors starting materials if the product precipitates poorly.Lithium Trapping. Pyridine N can chelate Li⁺, preventing enolate reactivity.Safety. H₂ evolution; "runaway" exotherms.
Recommendation Use only if product precipitates as a salt.Preferred for high-value APIs. Use at -78°C to 0°C.Use with caution; requires strictly anhydrous THF.
Visualizing the Reaction Pathway & Failure Points

The following diagram illustrates the competing pathways between successful condensation and the dreaded Retro-Claisen cleavage.

ClaisenPathways Start Pyridine Ketone + Ester Enolate Enolate Formation Start->Enolate Base (Deprotonation) TetraInt Tetrahedral Intermediate Enolate->TetraInt Nucleophilic Attack Product 1,3-Diketone (Target) TetraInt->Product -OR (Elimination) Product->Enolate Reversible Equilibrium Retro Retro-Claisen (Cleavage) Product->Retro Nucleophilic Attack by -OR or -OH Byproducts Acid/Ester Fragments Retro->Byproducts C-C Bond Scission

Caption: Figure 1. The Claisen Equilibrium. Note the "Retro-Claisen" pathway (Red) which dominates if the product is not rapidly stabilized or if workup is too aggressive.

Optimized Experimental Protocols

Protocol A: The Kinetic Control Method (LiHMDS)

Recommended for sensitive substrates or when preventing self-condensation is critical.

Reagents:

  • 1-(Pyridin-2-yl)ethan-1-one (1.0 equiv)

  • Ester electrophile (1.2 equiv)

  • LiHMDS (1.0 M in THF, 2.2 equiv)

  • Anhydrous THF (0.2 M concentration relative to ketone)

Step-by-Step:

  • Enolization: Cool LiHMDS/THF solution to -78°C under Argon. Add the ketone dropwise over 20 minutes.

    • Why: Fast addition causes local heating and self-condensation.

  • Activation: Stir at -78°C for 45 minutes.

    • Note: Pyridine nitrogen may coordinate Li⁺. If conversion is low, add HMPA or DMPU (2.0 equiv) to sequester Lithium.

  • Condensation: Add the ester (neat or in minimal THF) dropwise.

  • Warming: Allow the mixture to warm to 0°C (not Room Temp) over 2 hours.

    • Critical Check: Monitor by TLC.[4][5] If starting material persists, do NOT heat. Heating promotes Retro-Claisen.

  • Quench: Pour into cold 10% Citric Acid or NH₄Cl . Avoid HCl if possible (induces cleavage).

Protocol B: The Copper Chelation Purification (The "Magic" Bullet)

How to isolate pure diketone without column chromatography.

Beta-diketones form highly stable, insoluble complexes with Copper(II). This property can be exploited to pull the product out of a crude reaction soup.

  • Crude Workup: Perform standard extraction of your Claisen reaction. Evaporate solvent.[6]

  • Complexation: Dissolve crude residue in MeOH. Add a saturated solution of Copper(II) Acetate (Cu(OAc)₂) in water/MeOH (1:1).

  • Precipitation: A blue/green solid (Copper-Diketone complex) will precipitate. Filter and wash with water and cold MeOH. Impurities remain in the filtrate.

  • Decomplexation: Suspend the solid in EtOAc. Add 10% H₂SO₄ or aqueous EDTA and shake vigorously until the organic layer is clear/yellow and the aqueous layer is blue.

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.

    • Result: >95% pure 1,3-diketone.[7]

Troubleshooting Matrix

Issue 1: Retro-Claisen Cleavage (Loss of Product)

Symptom: TLC shows product during reaction, but after workup, only starting ketone and acid are found. Root Cause: The 1,3-diketone bond is labile. Nucleophiles (OH⁻, EtO⁻) attack the dicarbonyl bridge, cleaving it back to starting materials.

Diagnostic Check Corrective Action
Quench pH? Never quench with strong base (NaOH). Use buffered acids (Acetic Acid, Citric Acid).
Temperature? Do not reflux during workup. Keep rotary evaporator bath <40°C.
Reaction Time? Extended reaction times favor the thermodynamic minimum (often the cleaved reactants). Stop exactly when conversion plateaus.
Issue 2: Pyridine Inhibition

Symptom: Reaction stalls; low conversion despite strong base. Root Cause: The pyridine nitrogen lone pair coordinates to the metal cation (Li⁺ or Na⁺), preventing the enolate from attacking the ester.

Troubleshooting Logic Flow:

Troubleshooting Problem Low Yield / Stalled Reaction Check1 Is the base LiHMDS? Problem->Check1 Check2 Is the substrate a 2-substituted Pyridine? Check1->Check2 Yes Action2 Switch to NaH (Toluene, 80°C) Thermodynamic push Check1->Action2 No (using NaOEt) Action1 Add Lewis Base (HMPA/DMPU) to break Li-N chelation Check2->Action1 Yes Action3 Pre-complex Pyridine N with MgBr2 Check2->Action3 No (3- or 4-sub)

Caption: Figure 2. Decision matrix for overcoming pyridine-mediated catalyst inhibition.

Frequently Asked Questions (FAQs)

Q: Can I use DMF as a solvent with NaH? A: Caution is advised. While DMF dissolves the reactants well, NaH in DMF can undergo a runaway exotherm above 60°C. For safety, use THF or Toluene . If solubility is an issue in THF, add small amounts of DMF only after the NaH has been suspended in THF.

Q: Why does my product turn red/brown upon standing? A: Pyridyl-1,3-diketones are prone to oxidative polymerization and tautomerization. Store them under Argon at -20°C. The "red" color often indicates the formation of trace enol-oxidized byproducts.

Q: How do I remove the unreacted ester? A: If the boiling points are close, use the Copper Acetate Method (Protocol B above). It is chemically specific to the 1,3-dicarbonyl moiety, leaving the mono-ester behind in the filtrate.

References

  • Mechanism of Claisen Condensation & Retro-Claisen : Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Synthesis of HIV Integrase Inhibitors (Diketo Acids)

    • Journal of Medicinal Chemistry: "Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors." (2004).

    • PMC / NIH: "Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors." (2011).

  • Copper Acetate Purification Method

    • Scientific Research Publishing: "Copper-Catalyzed C-C(O)C Bond Cleavage of Monoalkylated β-Diketone." (2023).

    • ResearchGate: "Synthesis and purification of copper catalysts: acetate Cu(OOCCH3)2...". (2015).[8]

  • Troubleshooting Pyridine Chemistry

    • BenchChem Technical Support: "Troubleshooting low yield in pyridine functionalization." (2025).[3]

Sources

Troubleshooting

Technical Support Center: NMR Analysis of Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Topic: Troubleshooting Tautomerism Effects in NMR Spectroscopy Product Focus: Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (and related 3,5-disubstituted pyrazoles) Audience: Medicinal Chemists, Structural Biologist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Tautomerism Effects in NMR Spectroscopy Product Focus: Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (and related 3,5-disubstituted pyrazoles) Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists[1][2]

Core Directive & Executive Summary

The "Phantom" Signal Phenomenon: Users analyzing Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate frequently report "missing" proton signals, broad/shapeless baselines, or "doubled" carbon peaks.[1][2] This is rarely a purity issue. It is a thermodynamic characteristic of annular tautomerism inherent to N-unsubstituted pyrazoles.

This guide provides a self-validating troubleshooting workflow to distinguish between chemical impurities and dynamic tautomeric equilibrium.

The Mechanism: Why Your Spectrum Looks "Wrong"

The pyrazole ring undergoes rapid proton transfer between Nitrogen-1 (N1) and Nitrogen-2 (N2).[1][2] This creates two distinct constitutional isomers in solution:

  • Tautomer A: Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate[1][2]

  • Tautomer B: Methyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate[1][2]

Depending on the solvent and temperature, this exchange can occur at a rate comparable to the NMR time scale (Hz), leading to coalescence (broadening) or decoalescence (splitting).[2]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 NMR Consequence T1 Tautomer A (3-Carboxylate form) TS Transition State (Proton Transfer) T1->TS k1 (forward) TS->T1 T2 Tautomer B (5-Carboxylate form) TS->T2 k2 (reverse) Inter Intermediate Exchange (Room Temp) Broad/Missing Peaks TS->Inter Rate ≈ Δν T2->TS Slow Slow Exchange (Low Temp/DMSO) Distinct Peaks Fast Fast Exchange (High Temp) Single Averaged Peak

Figure 1: The dynamic equilibrium between pyrazole tautomers and its direct impact on NMR signal integrity.

Troubleshooting Guide & FAQs
Scenario A: "I cannot find the NH proton peak."

Diagnosis: The NH proton is likely undergoing rapid chemical exchange with trace water in the solvent or is broadened beyond detection due to the quadrupole moment of the


N nucleus.
  • Step 1 (Solvent Check): Are you using CDCl

    
    ?
    
    • Insight: CDCl

      
       is non-polar and often contains trace acid/water (DCl/D
      
      
      
      O form).[1] This catalyzes proton exchange, "washing out" the NH signal.
    • Action: Switch to DMSO-d

      
       . DMSO is a strong H-bond acceptor.[1][2][3] It "locks" the NH proton by forming a strong intermolecular hydrogen bond, slowing exchange and often sharpening the peak into a visible singlet (typically 13.0–14.5 ppm).
      
  • Step 2 (Water Suppression):

    • If the peak is still invisible, run a standard 1D proton experiment with water suppression (e.g., excitation sculpting) to ensure the NH isn't buried under the water signal.

Scenario B: "My Carbon-13 peaks are doubled or vanishing."

Diagnosis: The molecule is in intermediate exchange . The rate of tautomerism (


) is close to the difference in frequency (

) between the two tautomer forms.
  • The "Vanishing" Act: In intermediate exchange, signals broaden so much they can become indistinguishable from the baseline noise.

  • Protocol: Perform a Variable Temperature (VT) NMR experiment (see Section 4).

Scenario C: "Is my product the 3-isomer or the 5-isomer?"

Diagnosis: In solution, it is both . The IUPAC name describes a static structure, but the solution state is a weighted average.

  • The Rule of Thumb: Electron-withdrawing groups (like carboxylates) generally favor the position adjacent to the pyridine-like nitrogen (N2) to minimize dipole repulsion, often favoring the 3-carboxylate tautomer (Tautomer A) [1]. However, this is solvent-dependent.[1][2]

  • Definitive Assignment: You cannot assign this using 1D

    
    H NMR alone. You must use 
    
    
    
    HMBC
    (see Section 5).[1][2]
Protocol: Variable Temperature (VT) NMR

Use this protocol to confirm tautomerism and "clean up" the spectrum.

Objective: Shift the exchange regime to "Fast" (sharpening average peaks) or "Slow" (resolving distinct tautomers).

ParameterSetting / Instruction
Solvent DMSO-d

(Preferred for high boiling point) or CD

CN.[1][2] Avoid CDCl

(low boiling point limits range).[1][2]
Step 1: High T Heat sample to 350 K (77°C) .
Observation If peaks sharpen into a single set, the broadening was due to restricted dynamics (tautomerism or rotamers).
Step 2: Low T Cool sample to 240 K (-33°C) (requires CD

Cl

or MeOD).
Observation If peaks split into two clear sets with unequal intensity, you have "frozen" the tautomer equilibrium.

Causality Check: If heating degrades the sample (new peaks appear that don't disappear on cooling), it is thermal decomposition, not tautomerism.[2] Always re-run a standard 25°C scan after heating to verify sample integrity.

Advanced Protocol: N-HMBC for Tautomer Assignment

This is the gold standard for assigning the location of the proton on the pyrazole ring.

Theory:

  • Pyrrole-like Nitrogen (N-H): Shielded, appears around -170 to -220 ppm (relative to CH

    
    NO
    
    
    
    or ~140-160 ppm relative to liquid NH
    
    
    ).[1][2]
  • Pyridine-like Nitrogen (=N-): Deshielded, appears around -60 to -80 ppm (relative to CH

    
    NO
    
    
    
    or ~250-270 ppm relative to liquid NH
    
    
    ) [2].[1][2]

Experimental Setup:

  • Pulse Sequence: Gradient-selected

    
     HMBC (optimized for long-range couplings, typically 
    
    
    
    Hz).
  • Reference: Use nitromethane (0 ppm) or liquid ammonia scale (adjust referencing accordingly).

  • Interpretation:

    • Look for the cross-peak from the Pyrazole-H4 proton.

    • If H4 correlates strongly to a shielded nitrogen (-180 ppm), that nitrogen bears the proton.[1][2]

    • Correlate this nitrogen to the adjacent carbon substituents to identify if it is N1 or N2.

Data Comparison: Solvent Effects

The choice of solvent drastically alters the chemical shift and peak shape due to H-bonding capabilities.

FeatureDMSO-d

CDCl

NH Peak Visibility High. H-bonding with DMSO stabilizes the proton, slowing exchange.[1][2]Low. Fast exchange with trace acid/water often obliterates the signal.
Aggregation Monomers. DMSO solvates individual molecules.Dimers/Oligomers. Molecules self-associate via N-H...N bonds [3].[1][2]
Chemical Shift (NH) ~13.5 - 14.2 ppm (Downfield)~10.0 - 13.0 ppm (Variable/Broad)
Preferred Tautomer Stabilizes the more polar tautomer.[1][2]Stabilizes the tautomer that facilitates cyclic dimerization.
Diagnostic Decision Tree

Use this flowchart to determine the next experimental step.

Troubleshooting Start Start: Spectrum Analysis Issue Identify Issue Start->Issue Broad Broad/Missing Signals Issue->Broad Baseline noise? Double Doubled Signals Issue->Double Split peaks? SolventCheck Using CDCl3? Broad->SolventCheck VT_Exp Run VT-NMR (350K) Double->VT_Exp SwitchDMSO Switch to DMSO-d6 (Break Dimers) SolventCheck->SwitchDMSO Yes SolventCheck->VT_Exp No (Already in DMSO) SwitchDMSO->VT_Exp ResultSharpen Peaks Sharpen? VT_Exp->ResultSharpen Conclusion1 Diagnosis: Intermediate Exchange (Tautomerism confirmed) ResultSharpen->Conclusion1 Yes Conclusion2 Diagnosis: Impurity or Thermal Degradation ResultSharpen->Conclusion2 No

Figure 2: Step-by-step diagnostic workflow for pyrazole NMR anomalies.

References
  • Alkorta, I., et al. (2019).[1][2][4] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2636.[1][2] Link

  • Claramunt, R. M., et al. (1993).[1][2][5] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.[1][2] Link[1][2]

  • Klein, O., et al. (2018).[1][2] On the Tautomerism of N-Substituted Pyrazolones. Molecules, 23(1), 129.[1][2] Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Infrared Spectroscopy of Pyrazole Ester Carbonyl Groups

For researchers and professionals in drug development, the precise characterization of newly synthesized molecules is paramount. Pyrazole scaffolds are a cornerstone in medicinal chemistry, and their ester derivatives ar...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of newly synthesized molecules is paramount. Pyrazole scaffolds are a cornerstone in medicinal chemistry, and their ester derivatives are common intermediates and final products. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass analysis to confirm the presence and electronic environment of key functional groups. Among the most informative signals in the IR spectrum of a pyrazole ester is the intense, sharp absorption band of the carbonyl (C=O) group.

This guide provides an in-depth comparison of the characteristic IR frequencies of pyrazole ester carbonyls, supported by experimental data and foundational principles. We will explore the factors that influence the position of this peak and provide a practical protocol for acquiring high-quality data.

The Carbonyl Stretch: A Window into Molecular Structure

The stretching vibration of the carbonyl double bond gives rise to a strong absorption in the infrared spectrum, typically between 1650 and 1800 cm⁻¹. The exact wavenumber of this absorption is exquisitely sensitive to the structural and electronic environment of the C=O group. For esters, the electron-withdrawing nature of the adjacent oxygen atom via the inductive effect increases the force constant of the C=O bond, leading to absorption at higher frequencies compared to ketones.[1]

However, the position of the ester carbonyl peak is not fixed. It is modulated by several key factors:

  • Conjugation: When the carbonyl group is part of a conjugated system (e.g., adjacent to a C=C double bond or an aromatic ring), electron delocalization occurs. This resonance effect reduces the double-bond character of the C=O bond, weakening it and lowering the stretching frequency, typically by 25-45 cm⁻¹.[2]

  • Inductive Effects: Electron-withdrawing groups attached to the carbonyl group or the ester's oxygen atom can pull electron density away from the C=O bond, increasing its strength and shifting the absorption to a higher wavenumber.[3] Conversely, electron-donating groups can lower the frequency.[4]

  • Ring Strain: Incorporating a carbonyl group into a strained ring system (e.g., a five-membered lactone) will increase the stretching frequency.[2] While less common for simple pyrazole esters, this effect is important in more complex fused-ring systems.

The pyrazole ring itself is an aromatic heterocycle, and its electronic properties will influence the carbonyl frequency of an attached ester group, primarily through conjugation and inductive effects.

Comparative Analysis of Pyrazole Ester Carbonyl Frequencies

The typical range for a saturated aliphatic ester carbonyl absorption is 1735-1750 cm⁻¹.[5][6][7] When the ester is attached to a pyrazole ring, it becomes an α,β-unsaturated or aromatic-like ester. This conjugation is expected to lower the C=O stretching frequency into the range of 1715-1730 cm⁻¹.[5][8][9]

Experimental data from the literature confirms this and highlights the variability based on the overall molecular structure. For instance, a study on pyrazole derivatives reported a carbonyl ester peak at 1746 cm⁻¹ .[10] Another example showed two distinct ester carbonyl absorptions at 1772 cm⁻¹ and 1722 cm⁻¹ in the same molecule, illustrating the significant impact of the local electronic environment.[10]

The following table summarizes the expected IR peak positions for pyrazole ester carbonyls under different substitution patterns, providing a guide for spectral interpretation.

Pyrazole Ester TypeExpected C=O Stretch (cm⁻¹)Key Influencing FactorsSupporting Rationale
Alkyl Pyrazole-carboxylate 1715 - 1735Conjugation with the pyrazole ring.The pyrazole ring acts as a conjugating system, similar to an α,β-unsaturated ester, which lowers the frequency from the typical 1735-1750 cm⁻¹ range for saturated esters.[5][8][9]
Pyrazole-carboxylate with Electron-Withdrawing Groups (EWGs) on the Ring 1730 - 1755Inductive effect of EWGs (e.g., -NO₂, -Cl).EWGs pull electron density away from the pyrazole ring and the C=O group, strengthening the double bond and increasing the stretching frequency.[3]
Pyrazole-carboxylate with Electron-Donating Groups (EDGs) on the Ring 1710 - 1725Resonance effect of EDGs (e.g., -NH₂, -OR).EDGs donate electron density into the conjugated system, further reducing the C=O double bond character and lowering the stretching frequency.[4]
Phenyl Pyrazole-carboxylate 1710 - 1725Extended conjugation with the phenyl ring.The additional conjugation with a phenyl group further delocalizes the π-electrons, weakening the C=O bond and causing a shift to a lower wavenumber.[2]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines the steps for preparing a solid sample of a pyrazole ester for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

Step-by-Step Methodology:

  • Reagent and Equipment Preparation:

    • Ensure you have high-purity, spectroscopy-grade Potassium Bromide (KBr), which has been thoroughly dried in an oven at >100°C for at least 4 hours to remove any adsorbed water. Water exhibits a strong, broad O-H stretch that can obscure important regions of the spectrum.

    • Clean and dry an agate mortar and pestle.

    • Prepare the hydraulic press and pellet die according to the manufacturer's instructions.

  • Sample Grinding:

    • Weigh approximately 1-2 mg of your pyrazole ester sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Place the KBr in the agate mortar and grind it to a fine, consistent powder. This minimizes light scattering.

    • Add the pyrazole ester sample to the mortar. Grind the mixture thoroughly for several minutes until it is a homogenous, fine powder. Inadequate grinding is a common source of poor-quality spectra.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Distribute the powder evenly across the surface of the die to ensure a uniform pellet thickness.

    • Place the die into the hydraulic press. Evacuate the die under vacuum for a few minutes to remove trapped air, which can cause the pellet to be opaque.

    • Slowly apply pressure (typically 7-10 tons) for several minutes. This pressure sinters the KBr and sample into a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment. This is a critical self-validating step to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard data collection range is 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Process the spectrum to identify the peak positions (in cm⁻¹).

    • Locate the strong, sharp absorption in the 1710-1760 cm⁻¹ region and assign it to the ester carbonyl C=O stretch.

    • Identify other key peaks, such as C-O stretches (typically two bands between 1300-1000 cm⁻¹), aromatic C=C and C=N stretches from the pyrazole ring (around 1600-1450 cm⁻¹), and C-H stretches.

Workflow for IR Spectrum Acquisition

The following diagram illustrates the logical flow of the experimental protocol for obtaining an IR spectrum of a pyrazole ester.

IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis Dry_KBr Dry KBr Powder Weigh Weigh Sample & KBr (1:100 ratio) Dry_KBr->Weigh Grind Grind to Homogenous Fine Powder Weigh->Grind Load_Die Load Powder into Die Grind->Load_Die Press Apply Pressure (7-10 tons) Load_Die->Press Background Collect Background Spectrum Press->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Analyze Analyze Data & Identify Peaks Sample_Scan->Analyze Result Identify Carbonyl Peak (1710-1760 cm⁻¹) Analyze->Result

Caption: Experimental workflow for pyrazole ester analysis by FTIR spectroscopy.

Conclusion

The carbonyl stretching frequency of a pyrazole ester is a powerful diagnostic tool for chemists. While generally appearing in the 1715-1735 cm⁻¹ range due to conjugation with the pyrazole ring, its precise location is a sensitive indicator of the electronic effects exerted by other substituents on the molecule. By understanding the interplay of conjugation and inductive effects, and by following a robust experimental protocol, researchers can confidently use IR spectroscopy to verify the structure and electronic environment of their pyrazole ester compounds, accelerating the pace of discovery in drug development and materials science.

References

Sources

Comparative

Comparative Guide: Mass Spectrometric Profiling of Pyridyl-Pyrazole Esters

Topic: Mass Spectrometry Fragmentation Pattern of Pyridyl-Pyrazole Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Pyridyl-pyrazole es...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Pyridyl-Pyrazole Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridyl-pyrazole esters represent a critical scaffold in medicinal chemistry, serving as precursors for COX-2 inhibitors, p38 MAP kinase inhibitors, and various agrochemicals. Their analysis presents unique challenges due to the competing basicity of the pyridine and pyrazole nitrogen atoms and the lability of the ester functionality.

This guide provides a technical comparison of the two primary analytical "alternatives" for characterizing these compounds: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) versus Electron Ionization (EI-MS) . We establish ESI-MS/MS as the superior performance standard for biological matrices while acknowledging EI-MS's utility in structural fingerprinting.

Comparative Analysis: ESI-MS/MS vs. EI-MS

In the context of drug development, selecting the ionization interface dictates the quality of the structural data obtained.

The Core Comparison
FeatureESI-MS/MS (The Standard) EI-MS (The Alternative) Verdict
Ionization Mechanism Soft ionization (Protonation

).[1]
Hard ionization (Electron bombardment

).[2]
ESI is superior for molecular weight confirmation.[3]
Sensitivity High (Femtogram level). Enhanced by Pyridine N protonation.Moderate (Nanogram level).ESI is required for PK/PD studies.
Fragmentation Control Tunable via Collision Energy (CE).Fixed (70 eV).ESI offers flexible method development.[3]
Thermal Stability Ambient temperature (Liquid phase).High temperature (Gas phase).ESI prevents thermal degradation of the ester.
Structural Insight Charge-directed fragmentation (Mechanistic).Radical-induced fragmentation (Fingerprinting).EI is better for ab initio structure elucidation; ESI for quantification.
Performance Insight: The "Pyridyl Effect"

In ESI , the pyridine nitrogen (


) acts as a "proton sponge," significantly enhancing ionization efficiency compared to phenyl-pyrazole analogs. This makes pyridyl-pyrazoles exceptionally sensitive to positive-mode ESI, often yielding signal intensities 10–50x higher than their neutral carbocyclic counterparts.

In EI , the stability of the aromatic pyridine ring often dominates, leading to a strong molecular ion but potentially suppressing the informative ester cleavage pathways seen in softer techniques.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

Understanding the fragmentation logic is essential for designing Multiple Reaction Monitoring (MRM) transitions. The fragmentation of pyridyl-pyrazole esters follows a predictable, charge-directed cascade.

Key Fragmentation Events[4][5]
  • Precursor Selection (

    
    ):  The proton localizes on the Pyridine Nitrogen.
    
  • Ester Cleavage (Neutral Loss): The first major loss is the alkoxy group (e.g., loss of Ethanol -46 Da or Methanol -32 Da), followed by the loss of Carbon Monoxide (-28 Da).

  • Skeletal Rupture: High collision energies force the cleavage of the Pyridyl-Pyrazole bond or the rupture of the pyrazole ring itself (loss of

    
     or HCN).
    
Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow for a model compound: Ethyl 1-(2-pyridyl)-pyrazole-3-carboxylate .

FragmentationPathway cluster_0 Stage 1: Ionization cluster_1 Stage 2: Primary Fragmentation (Low CE) cluster_2 Stage 3: Secondary Fragmentation (Med CE) cluster_3 Stage 4: Deep Fragmentation (High CE) Parent Parent Molecule (Neutral) MW: 217 Protonated Precursor Ion [M+H]+ m/z 218 (Charge on Pyridine N) Parent->Protonated + H+ (ESI Source) AcylIon Acylium Cation [M+H - EtOH]+ m/z 172 Protonated->AcylIon Inductive Cleavage LossEtOH Neutral Loss: Ethanol (-46 Da) Protonated->LossEtOH CoreCation Pyridyl-Pyrazole Core [M+H - EtOH - CO]+ m/z 144 AcylIon->CoreCation Alpha-Cleavage LossCO Neutral Loss: CO (-28 Da) AcylIon->LossCO PyridylFrag Pyridinium Ion C5H5N+ m/z 79 CoreCation->PyridylFrag Bond Rupture RingBreak Ring Fission Products (Loss of HCN/N2) CoreCation->RingBreak RDA-like Mechanism

Caption: Step-wise ESI-MS/MS fragmentation cascade of a model pyridyl-pyrazole ethyl ester (m/z 218).

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the quantification of pyridyl-pyrazole esters in plasma or reaction mixtures, ensuring scientific integrity and reproducibility.

Materials & Setup[6][7][8][9]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Crucial for protonating the Pyridine).

    • B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology
  • Source Optimization (Infusion):

    • Prepare a 1 µg/mL standard in 50:50 MeOH:Water.

    • Infuse at 10 µL/min.

    • Critical Step: Tune the Declustering Potential (DP) to maximize the

      
       cluster. Note: Pyridyl compounds often require higher DP (60-80V) to desolvate effectively due to strong hydrogen bonding with water.
      
  • Product Ion Scan (Spectra Acquisition):

    • Set Collision Energy (CE) ramp from 10V to 50V.

    • Identify the "Survivor Ion" (usually the core pyridyl-pyrazole, e.g., m/z 144 in the diagram above).

    • Identify the "Quantifier Ion" (usually the most intense stable fragment, often the acylium ion).

  • MRM Transition Setup (Self-Validating System):

    • Select two transitions to ensure specificity (E-E-A-T compliance).

    • Transition 1 (Quantifier):

      
       (High intensity).
      
    • Transition 2 (Qualifier):

      
       (High specificity).
      
Diagnostic Ions Table (Reference Data)
Fragment Structurem/z (approx)OriginSignificance

ParentMolecular IonPrecursor selection.

Parent - (31 or 45)EsterBase Peak. Indicates intact ester.

Parent - (59 or 73)Core ScaffoldConfirms Pyridyl-Pyrazole link.

79Pyridine RingDiagnostic for 2-substituted pyridine.

77Phenyl RingNegative Control: Distinguishes from phenyl analogs.

Workflow Visualization

The following diagram outlines the decision matrix for analyzing these compounds, ensuring the correct method is applied based on the research stage.

AnalysisWorkflow Sample Unknown Sample (Pyridyl-Pyrazole) Decision Goal? Sample->Decision Route_Quant Quantification (PK/PD) Decision->Route_Quant Biological Matrix Route_Struct Structure ID (Impurity Profiling) Decision->Route_Struct Synthesis Mix Method_ESI LC-ESI-MS/MS (MRM Mode) Route_Quant->Method_ESI Method_EI GC-EI-MS (Full Scan) Route_Struct->Method_EI Output_ESI Data: Sensitivity: High Specificity: High Method_ESI->Output_ESI Output_EI Data: Fingerprint Match Library Searchable Method_EI->Output_EI

Caption: Decision matrix for selecting ESI vs. EI based on analytical goals (Quantification vs. Identification).

References

  • NIST Mass Spectrometry Data Center. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - Mass Spectrum (Electron Ionization).[4] National Institute of Standards and Technology. [Link]

  • Srisailam, K., & Veeresham, C. (2010). Biotransformation of Celecoxib Using Microbial Cultures.[5] (Contains detailed fragmentation of diarylpyrazoles). ResearchGate. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (General mechanisms for esters and heterocycles). [Link]

  • Emory University. Mass Spectrometry Ionization Methods (EI vs ESI).[Link]

Sources

Validation

13C NMR chemical shifts of pyrazole C3 vs C5 carbons

Topic: 13C NMR Chemical Shifts of Pyrazole C3 vs C5 Carbons: A Definitive Assignment Guide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists[1] Executive Summary In med...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shifts of Pyrazole C3 vs C5 Carbons: A Definitive Assignment Guide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists[1]

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, the regiochemical assignment of the C3 and C5 carbons remains a persistent analytical challenge due to annular tautomerism in


-unsubstituted derivatives and chemical shift overlap  in 

-substituted analogs.[1]

Misassignment of the C3/C5 regiochemistry can lead to months of wasted structure-activity relationship (SAR) efforts.[1] This guide provides an objective comparison of the spectroscopic behaviors of C3 and C5, establishing a self-validating workflow for unambiguous assignment using 1D


C NMR, 

coupling constants, and 2D HMBC correlations.

Part 1: The Tautomeric Challenge ( -Unsubstituted Pyrazoles)

Before analyzing distinct C3/C5 shifts, one must understand why they often appear equivalent. In


-pyrazoles (unsubstituted on nitrogen), the proton on N1 undergoes rapid intermolecular exchange (prototropic tautomerism) with N2.
The Phenomenon[1][2][3][4][5]
  • Fast Exchange Limit: At room temperature in solvents like DMSO-

    
     or Methanol-
    
    
    
    , the exchange rate (
    
    
    ) is often faster than the NMR time scale.[1]
  • Result: The C3 and C5 signals coalesce into a single, broad, or averaged peak.[1][2]

  • Chemical Shift: Typically observed around 130–136 ppm (broad).

Experimental Implication

If your


C spectrum shows a single broad peak in the aromatic region where you expect two distinct pyrazole carbons, you are likely observing a tautomeric average.

Protocol for Resolution:

  • Lower Temperature: Cool the sample to

    
    C or 
    
    
    
    C (in CD
    
    
    Cl
    
    
    or THF-
    
    
    ) to reach the "slow exchange" limit, resolving distinct C3 and C5 signals.
  • Solid State NMR:

    
    C CP-MAS NMR freezes the tautomer, revealing distinct shifts.
    

Part 2: -Substituted Pyrazoles (The Comparison)

Once the nitrogen is substituted (e.g.,


-methyl, 

-aryl), the tautomerism is locked, and C3 and C5 become distinct.[1] However, relying solely on chemical shift databases is dangerous due to substituent effects.[1]
1. Chemical Shift Trends (

C ppm)

While exceptions exist, the electronic environments of C3 and C5 differ fundamentally due to their adjacent nitrogens.

FeatureC3 Position C5 Position
Adjacent Atom

to Pyridine-like Nitrogen (=N-)

to Pyrrole-like Nitrogen (-N(R)-)
Electronic Effect Deshielded by the electronegative imine bond.[1]Shielded relative to C3 (usually).
Typical Range 135 – 150 ppm 125 – 135 ppm
1-Methylpyrazole Data

138.6 ppm

129.2 ppm
Key Caveat Strong electron-withdrawing groups (EWG) at C4 can compress or invert these ranges.[1]Sensitive to steric clash with the

-substituent.[1]

Verdict: C3 is generally downfield (higher ppm) of C5. However, this is a soft rule and should never be the sole basis for assignment in complex molecules.

2. Coupling Constants (

): The "Hard" Diagnostic

A more robust method involves measuring the one-bond heteronuclear coupling constant (


). This requires a Gated Decoupled 

C NMR
experiment (or extraction from a coupled HSQC).
  • C5-H5 Coupling: The lone pair of the adjacent N1 is part of the aromatic sextet.[1] However, the C5-H5 bond is influenced by the shorter bond length and s-character often associated with the N1-C5 bond.[1]

  • C3-H3 Coupling: The C3 is adjacent to the pyridine-like N2, which has a localized lone pair in the

    
     orbital.[1]
    

Diagnostic Rule:



  • Typical

    
    :  5 – 12 Hz difference.[1]
    
  • Reference Values:

    • 
      -Methylpyrazole C5: 
      
      
      
      188 Hz[1]
    • 
      -Methylpyrazole C3: 
      
      
      
      178 Hz[1]

Part 3: The Gold Standard – 2D HMBC Assignment

The only method to assign C3/C5 with 100% confidence, independent of substituent electronic effects, is Heteronuclear Multiple Bond Correlation (HMBC) .[1]

The Logic of Connectivity[1]
  • Identify the

    
    -Substituent:  Find the protons of the group attached to N1 (e.g., 
    
    
    
    -CH
    
    
    or
    
    
    -Aryl protons).
  • Trace the 3-Bond Coupling:

    • The protons on the

      
      -substituent will show a strong 
      
      
      
      correlation
      to the C5 carbon.[1][4]
    • They will NOT correlate to C3 (which is 4 bonds away).

Visualization of the Workflow

The following diagram illustrates the logical flow for unambiguous assignment.

PyrazoleAssignment Start Start: Unassigned Pyrazole Spectrum CheckSub Is N1 Substituted? Start->CheckSub Unsub No (N-H Pyrazole) CheckSub->Unsub Sub Yes (N-R Pyrazole) CheckSub->Sub Broad Observe Broad/Avg Signals (Fast Exchange) Unsub->Broad LowTemp Perform Low-Temp NMR (-40°C to -60°C) Broad->LowTemp HMBC Run 1H-13C HMBC Sub->HMBC IdentifyR Identify Protons on N-R Group (e.g., N-Me, N-CH2) HMBC->IdentifyR Corr Look for 3-Bond Correlation IdentifyR->Corr AssignC5 Carbon with Correlation = C5 Corr->AssignC5 Strong Crosspeak AssignC3 Remaining Carbon = C3 AssignC5->AssignC3 Validation Validation: Check 1J_CH (C5 > C3 by ~10Hz) AssignC3->Validation

Figure 1: Decision tree for the regiochemical assignment of pyrazole carbons.

Part 4: Experimental Protocols

Protocol A: Gated Decoupled

C NMR (For Coupling Constants)

Use this when HMBC is ambiguous or to confirm assignment via


.
  • Sample Prep: Dissolve 20–30 mg of compound in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). High concentration is vital as this is a low-sensitivity experiment.
  • Parameter Setup:

    • Select the standard

      
      C pulse sequence.
      
    • Set decoupling mode to Inverse Gated (typically zgig on Bruker). This keeps the NOE enhancement (for signal strength) but turns off decoupling during acquisition.

    • Acquisition Time (AQ): Set to >1.0 second to resolve splitting.

    • Relaxation Delay (D1): Set to 2–5 seconds.

  • Processing: Do not apply strong line broadening (LB < 1.0 Hz).

  • Analysis: Measure the splitting (in Hz) of the pyrazole doublets. The larger splitting corresponds to C5.[1]

Protocol B: HMBC Assignment (The Standard)
  • Optimization: Set the long-range coupling constant (

    
    ) parameter to 8 Hz . This is optimal for the 3-bond coupling across the nitrogen.
    
  • N-Methyl/Alkyl Search:

    • Locate the

      
      -alkyl protons in the 
      
      
      
      H dimension (e.g., 3.8–4.0 ppm for
      
      
      -Me).[1]
    • Look for a cross-peak in the

      
      C dimension.
      
    • Result: The carbon correlating to the

      
      -alkyl protons is C5 .[1]
      
  • N-Aryl Search:

    • If

      
      -Ph is present, the ortho-protons of the phenyl ring will correlate to the pyrazole N1  (in 
      
      
      
      N HMBC) but rarely to the pyrazole carbons directly.[1]
    • Instead, look for the pyrazole H5 proton.[1][6] It will show a correlation to the ipso-carbon of the

      
      -phenyl ring.[1] H3  will not.
      

References

  • Claramunt, R. M., et al. (2006).[1] "The structure of pyrazoles in the solid state: A

    
    C CPMAS NMR study." Canadian Journal of Chemistry.[1][7] Link
    
  • Alkorta, I., & Elguero, J. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules. Link

  • Begtrup, M., et al. (1984).[1] "

    
    C NMR chemical shifts of 
    
    
    
    -unsubstituted- and
    
    
    -methyl-pyrazole derivatives." Magnetic Resonance in Chemistry. Link
  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." Link

  • Faure, R., et al. (1989).[1] "Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters." Magnetic Resonance in Chemistry. Link[8]

Sources

Comparative

Distinguishing Pyrazole Regioisomers: A Definitive NMR Guide

Topic: Distinguishing Pyrazole Regioisomers Using NOESY NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The Regioisomer Challenge In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing Pyrazole Regioisomers Using NOESY NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the N-alkylation or N-arylation of asymmetrically substituted pyrazoles typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers.[1] Distinguishing these isomers is critical because their biological activities often differ drastically. While X-ray crystallography is absolute, it requires single crystals.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) NMR offers a rapid, solution-state alternative that is often definitive, provided the researcher understands the spatial dynamics of the system.[1]

This guide details the methodology for using NOESY to distinguish pyrazole regioisomers, compares it with alternative techniques (HMBC,


N-NMR), and provides a validated experimental protocol.[1]

The Mechanistic Logic: Why NOESY Works

The distinction relies on the spatial proximity of the substituent on the nitrogen (N1) to the substituent on the adjacent carbon (C5).[1]

  • 1,5-Isomer (Steric Crowding): The group at N1 is physically close to the group at C5.[1] This proximity (< 5 Å) facilitates efficient cross-relaxation, resulting in a strong NOE cross-peak .[1]

  • 1,3-Isomer (Steric Freedom): The group at N1 is adjacent to C5-H (if unsubstituted) or a different substituent.[1] The major substituent is at C3, far removed from N1.[1] Consequently, the specific NOE between the N-substituent and the bulky C-substituent is absent .[1]

Visualization: The Proximity Rule

The following diagram illustrates the critical through-space interactions that NOESY detects.

Pyrazole_NOE cluster_15 1,5-Isomer (Diagnostic NOE) cluster_13 1,3-Isomer (No Interaction) N1_15 N1-R Group (e.g., Methyl) C5_15 C5-R' Group (e.g., Phenyl) N1_15->C5_15 STRONG NOE (< 3.0 Å) N1_13 N1-R Group (e.g., Methyl) C3_13 C3-R' Group (e.g., Phenyl) N1_13->C3_13 NO NOE (> 5.0 Å) C5_H C5-H (Proton) N1_13->C5_H Weak/Medium NOE

Figure 1: Schematic representation of NOE correlations in pyrazole regioisomers. The red dashed line indicates the diagnostic interaction present only in the 1,5-isomer.[1]

Comparative Analysis: NOESY vs. Alternatives

While NOESY is powerful, it is part of a broader toolkit.[1] The table below objectively compares NOESY against other standard structural elucidation methods.

Feature2D NOESY

H-

C HMBC

H-

N HMBC
X-Ray Crystallography
Primary Mechanism Through-space (Dipolar coupling)Through-bond (Scalar coupling,

)
Through-bond (Scalar coupling,

)
Electron density diffraction
Key Discriminator Proximity of N-R to C5-RCorrelation of N-R protons to C3 vs C5 carbonsDirect correlation of protons to specific NAbsolute atomic position
Ambiguity Risk Medium: Requires assignment of C5-R protons.[1] Fails if C5-R has no protons (e.g., -Cl).[1]High: C3 and C5 chemical shifts can be similar; requires accurate prediction or reference data.Low: Definitive if

N chemical shifts are distinct (N1 (pyrrole-like) vs N2 (pyridine-like)).
None: The gold standard.
Sensitivity High (Proton detection)Medium (

C natural abundance 1.1%)
Very Low (

N natural abundance 0.37%)
N/A (Solid state)
Time Requirement 30 - 60 mins1 - 4 hours8 - 24 hours (unless enriched)Days to Weeks
Best Use Case Routine screening of N-alkylated mixtures with proton-bearing substituents.[1]Confirming carbon assignments when NOESY is unclear.Definitive proof for difficult cases or novel scaffolds.Final confirmation for lead compounds.

Experimental Protocol: Validated NOESY Workflow

To ensure data integrity, follow this step-by-step protocol optimized for small molecules (MW < 1000 Da).

Phase 1: Sample Preparation[1]
  • Concentration: 10–20 mg of sample in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Purity: Filter the sample to remove solids (paramagnetic particles broaden lines and kill NOE).[1]

  • Degassing: For very weak NOEs, degas the sample (bubbling

    
     for 5 mins) to remove dissolved oxygen, which acts as a relaxation agent.[1] Note: For routine pyrazole checks, this is optional but recommended if signals are weak.
    
Phase 2: Acquisition Parameters (400–600 MHz)

The critical parameter is the Mixing Time (


 or 

)
.[1]
  • Small Molecules (Regime

    
    ):  NOE is positive.[1][2][3][4]
    
    • Recommended Mixing Time: 500 ms to 800 ms .

    • Reasoning: Shorter times (e.g., 200 ms) may not allow sufficient magnetization transfer for longer-range contacts (3–4 Å).[1] Longer times (>1s) risk "spin diffusion," where magnetization relays through an intermediate proton, creating false correlations (A

      
       B 
      
      
      
      C appearing as A
      
      
      C).[1]
  • Relaxation Delay (

    
    ):  Set to 2–3 seconds . Total recycle delay should be 
    
    
    
    .
  • Scans (NS): Minimum 16 scans per increment; 32 recommended for clear definition of cross-peaks.

Phase 3: Processing & Interpretation
  • Phasing: Careful phasing is essential. NOESY diagonal peaks are negative (or positive depending on phase correction), and cross-peaks for small molecules should have the opposite sign to the diagonal (usually).[1][2][4] Correction: In phase-sensitive NOESY (e.g., noesyph), diagonal and exchange peaks are negative, while NOE cross-peaks are positive (red vs blue).

  • Zero-Quantum Suppression: Use a pulse sequence with ZQ suppression (e.g., noesygpph on Bruker) to remove J-coupling artifacts that can obscure NOEs between coupled protons.[1]

Data Interpretation Logic

When analyzing the spectrum of a potential mixture of 1-methyl-3-phenylpyrazole (Isomer A) and 1-methyl-5-phenylpyrazole (Isomer B) :

Scenario A: The 1,5-Isomer (Steric Clash)
  • Locate the N-Methyl singlet (

    
     3.8–4.0 ppm).[1]
    
  • Locate the Phenyl ortho-protons (

    
     7.4–7.6 ppm).[1]
    
  • Check for Cross-Peak: You will see a distinct cross-peak connecting the N-Me and Phenyl-ortho protons.

Scenario B: The 1,3-Isomer (Linear Arrangement)
  • Locate the N-Methyl singlet.

  • Check for Cross-Peak: There is NO cross-peak between N-Me and the Phenyl protons.

  • Alternative NOE: You may see a cross-peak between N-Me and the H-5 pyrazole proton (usually a singlet/doublet around 6.0–6.5 ppm) or H-5 substituent.[1]

Troubleshooting & Advanced Considerations

"The Silent NOESY"

If you observe no cross-peaks:

  • Cause: The molecule might be in the "crossover" molecular weight regime (MW

    
     700–1200 Da) where NOE intensity passes through zero.[1][3]
    
  • Solution: Switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy) . ROE is always positive regardless of molecular weight. Use a mixing time of 200–300 ms.

Chemical Exchange

If the pyrazole has an unsubstituted NH (tautomerism), signals may be broad or averaged.[1][5][6]

  • Solution: Run the NMR at low temperature (e.g., 250 K) to freeze the tautomeric exchange, resolving distinct species for NOESY analysis.

Graphviz Workflow: Decision Matrix

Workflow Start Start: N-Alkylated Mixture Step1 1. Acquire 1D 1H NMR Start->Step1 Step2 2. Identify N-R and C5-R Signals Step1->Step2 Step3 3. Run 2D NOESY (Mix time: 600ms) Step2->Step3 Decision Observe Cross-Peak between N-R and C5-R? Step3->Decision ResultA YES: Proximity Confirmed Conclusion: 1,5-Isomer Decision->ResultA Strong Signal ResultB NO: No Proximity Conclusion: 1,3-Isomer Decision->ResultB No Signal Ambiguous Ambiguous? (e.g., overlapping peaks) Decision->Ambiguous Unclear Step4 4. Run 1H-15N HMBC (Definitive Check) Ambiguous->Step4

Figure 2: Decision matrix for assigning pyrazole regiochemistry.

References

  • RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2022).[1] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules. Retrieved from [Link]

  • Columbia University. (2018). NOE Experiments on the Bruker 400 and 500. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Validation

Comparative Guide: Methyl vs. Ethyl Ester Hydrolysis in Pyrazole Scaffolds

Executive Summary In pyrazole-based drug discovery, the choice between methyl and ethyl esters is rarely arbitrary. It dictates synthetic efficiency, intermediate stability, and metabolic fate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pyrazole-based drug discovery, the choice between methyl and ethyl esters is rarely arbitrary. It dictates synthetic efficiency, intermediate stability, and metabolic fate. This guide analyzes the kinetic and mechanistic divergences between these two protecting groups.

Key Takeaway: For chemical synthesis, methyl esters are the superior choice for rapid, mild deprotection due to minimal steric hindrance (


). However, in prodrug design, ethyl esters  often exhibit faster enzymatic hydrolysis rates in plasma due to higher lipophilicity and better binding to carboxylesterases (CES), despite being chemically more stable.

Mechanistic Principles & Kinetics

The Chemical Hydrolysis Landscape ( Mechanism)

Alkaline hydrolysis of pyrazole esters proceeds via the


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism. The rate-determining step (RDS) is the nucleophilic attack of the hydroxide ion (

) on the carbonyl carbon to form the tetrahedral intermediate.
Steric & Electronic Factors[1][2]
  • Steric Hindrance (

    
    ):  The methyl group has a Taft steric parameter (
    
    
    
    ) of 0.00, while the ethyl group is -0.07. The additional methylene (
    
    
    ) in the ethyl ester creates a larger "shadow" around the carbonyl carbon, raising the activation energy (
    
    
    ) for the formation of the tetrahedral intermediate.
  • Inductive Effect (+I): The ethyl group is a stronger electron donor than the methyl group.[1] This donation increases the electron density at the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack by

    
    .
    

Result: In chemical systems (NaOH/LiOH), Methyl Esters hydrolyze 2–5x faster than Ethyl esters.

The Pyrazole Ring Influence

The electronic nature of the pyrazole ring drastically shifts absolute rates:

  • Electron-Poor Pyrazoles (e.g., 3-nitro, 4-fluoro): Accelerate hydrolysis. The ring pulls density from the carbonyl, activating it.

  • Electron-Rich Pyrazoles (e.g., 3-amino, 4-alkyl): Retard hydrolysis. The ring donates density (resonance), deactivating the carbonyl.

Comparative Data Analysis

Table 1: Chemical vs. Biological Hydrolysis Rates

Data synthesized from comparative kinetic studies of heterocyclic esters [1][2][3].

FeatureMethyl Ester (R =

)
Ethyl Ester (R =

)
Mechanistic Driver
Chemical Hydrolysis Rate (

)
High (Fast) Moderate (Slower)Steric hindrance dominates (

).
Plasma Stability (

)
High (Slow Cleavage) Low (Fast Cleavage)Lipophilicity (

) drives enzyme affinity.
Solubility (MeOH/Water) HighModerateMethyl esters are more polar, aiding homogenous hydrolysis.
Bridge Contraction Risk HighLowIn sulfonylureas, methyl esters promote rearrangement [3].
Case Study: Pyrazosulfuron Analogs

In a direct comparison of sulfonylurea herbicides containing pyrazole moieties:

  • Halosulfuron Methyl: Rapid hydrolysis in alkaline pH (

    
    ).[3]
    
  • Pyrazosulfuron Ethyl: Significantly slower hydrolysis under identical conditions.

  • Implication: If your synthetic route requires a stable intermediate during a basic workup of another functional group, the Ethyl ester offers a wider safety margin [3].

Visualizing the Pathway

Diagram 1: Hydrolysis Mechanism in Pyrazoles

This diagram illustrates the critical tetrahedral intermediate where steric clash occurs.

G cluster_0 Steric Influence Start Pyrazole Ester (Planar) TS Tetrahedral Intermediate (Steric Clash Here) Start->TS Rate Determining Step OH OH- Attack OH->TS Product Pyrazole Carboxylate TS->Product Collapse Alcohol Leaving Group (MeOH vs EtOH) TS->Alcohol Elimination

Caption: The transition from planar ester to tetrahedral intermediate is the energy barrier. Ethyl groups introduce steric clash at this specific node, slowing the reaction.

Experimental Protocols

Protocol A: Rapid Chemical Hydrolysis (Methyl Preference)

Best for: Early-stage intermediates where speed is critical.

Reagents:

  • Substrate: Pyrazole-Methyl Ester (1.0 eq)[4]

  • Base: LiOH[5][6]·H₂O (2.5 eq) — Lithium is preferred over Sodium due to better solubility in THF.

  • Solvent: THF:Water (3:1 v/v)[5]

Procedure:

  • Dissolution: Dissolve the pyrazole methyl ester in THF (0.2 M concentration). Ensure complete solvation before adding water; pyrazoles can precipitate if water is added too fast.

  • Activation: Add the LiOH solution (dissolved in the calculated water volume) dropwise.

  • Reaction: Stir at 25°C .

    • Methyl Ester:[7][8] Complete in 1–2 hours.

    • Ethyl Ester: May require 4–6 hours or mild heating (40°C).

  • Monitoring: Check TLC (5% MeOH in DCM). Look for the "baseline spot" of the acid.

  • Workup (Critical Step):

    • Cool to 0°C.

    • Acidify carefully to pH 3–4 using 1M HCl. Caution: Pyrazole carboxylic acids can undergo thermal decarboxylation. Do not overheat during acidification or concentration.

    • Extract with EtOAc (Ethyl esters of pyrazoles are often lipophilic enough to require thorough extraction; the acid is amphoteric).

Protocol B: Selective Enzymatic Hydrolysis (Ethyl Preference)

Best for: Prodrug validation or chiral resolution.

Reagents:

  • PLE (Pig Liver Esterase) or Rat Liver Microsomes.[6]

  • Buffer: Phosphate Buffer (pH 7.4).

Observation:

  • Ethyl esters will typically show

    
     min.
    
  • Methyl esters may show

    
     min due to poor hydrophobic pocket binding in the enzyme [2].
    

Decision Matrix: When to Use Which?

DecisionTree Start Select Ester Group Q1 Is this a Prodrug? Start->Q1 YesProdrug Yes Q1->YesProdrug NoProdrug No (Synthesis Intermediate) Q1->NoProdrug UseEthyl USE ETHYL ESTER (Faster biological cleavage) YesProdrug->UseEthyl Q2 Is the molecule sterically crowded? NoProdrug->Q2 CrowdedYes Yes (Ortho-substituents) Q2->CrowdedYes CrowdedNo No Q2->CrowdedNo UseMethyl USE METHYL ESTER (Minimizes steric barrier) CrowdedYes->UseMethyl Q3 Do you need base stability for other steps? CrowdedNo->Q3 StabilityYes Yes Q3->StabilityYes StabilityNo No Q3->StabilityNo UseEthyl2 USE ETHYL ESTER (Slower background hydrolysis) StabilityYes->UseEthyl2 UseMethyl2 USE METHYL ESTER (Efficiency & Atom Economy) StabilityNo->UseMethyl2

Caption: Logic flow for selecting ester protection based on application (Biological vs. Synthetic).

References

  • Tasso, L., et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports (2022). Retrieved from [Link]

  • Zheng, W., et al. Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl. Journal of Agricultural and Food Chemistry (2008). Retrieved from [Link]

  • Anantakrishnan, S. V. Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences (1936). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate Chemical Profiling & Environmental Causality Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a nitrogen-rich heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Chemical Profiling & Environmental Causality

Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a nitrogen-rich heterocyclic building block widely utilized in drug discovery, particularly in the synthesis of kinase inhibitors. From a laboratory safety and waste management perspective, its molecular architecture dictates strict disposal protocols. The compound contains three nitrogen atoms distributed across a pyridine ring and a pyrazole ring.

Causality of Hazard: Nitrogenous heterocycles are highly stable, resisting natural biodegradation and conventional wastewater treatment processes[1]. If discharged into the sewer, pyridine derivatives pose severe aquatic toxicity risks. Furthermore, if subjected to uncontrolled or low-temperature burning, the high nitrogen content acts as a direct precursor for highly toxic nitrogen oxides (NOx), which are potent atmospheric pollutants[2][3]. Consequently, benchtop chemical neutralization (such as acid/base hydrolysis) is ineffective for complete ring cleavage; the molecule must be managed as regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4].

Table 1: Chemical Properties & Disposal Implications

PropertyCharacteristicOperational Disposal Implication
Molecular Framework Pyridine & Pyrazole ringsHighly resistant to benchtop hydrolysis; requires complete thermal destruction.
Nitrogen Content High (N3)Generates NOx upon combustion; mandates scrubber-equipped incineration.
Physical State Solid powderProne to aerosolization; requires sealed high-density polyethylene (HDPE) or glass containers.
Water Solubility Low to ModerateCannot be flushed; violates EPA Clean Water Act guidelines.

Standard Operating Procedure (SOP): Laboratory Handling

To ensure a self-validating safety system, handling must preemptively mitigate both personnel exposure and environmental release.

  • Step 1: Engineering Controls. Conduct all transfers, weighing, and solution preparation inside a certified chemical fume hood to prevent the inhalation of aerosolized particulates.

  • Step 2: Personal Protective Equipment (PPE). Don standard laboratory PPE: a flame-resistant lab coat, chemical splash goggles, and nitrile examination gloves.

  • Step 3: Equipment Decontamination. After handling, wipe down spatulas and analytical balances with a compatible solvent (e.g., ethanol or methanol). The solvent-soaked wipes must be disposed of as solid hazardous organic waste, not regular municipal trash.

Waste Segregation and Storage Workflows

Proper segregation prevents dangerous cross-reactions and reduces institutional disposal costs. Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate must be classified as Non-Halogenated Organic Waste (unless it has been dissolved in a halogenated solvent like dichloromethane, which would shift its classification).

HandlingWorkflow A 1. Fume Hood Handling (PPE: Nitrile, Goggles) B 2. Collect Solid Waste in HDPE/Glass Container A->B C 3. Label: 'Hazardous Waste - N-Heterocyclic Organic' B->C D 4. Store in Satellite Accumulation Area (SAA) C->D E 5. EHS Transfer to Licensed Facility D->E

Figure 1: Standard operating procedure for the collection and disposal of N-heterocyclic waste.

Authorized Disposal Procedures: High-Temperature Incineration

Because the pyridine and pyrazole rings cannot be safely cleaved at the bench, the only scientifically sound and legally compliant disposal method is professional high-temperature incineration[2].

  • Step 1: Containerization. Transfer the solid waste (or concentrated liquid waste) into a chemically compatible container, such as an HDPE bottle or a borosilicate glass jar. Do not overfill (maintain at least 10% headspace).

  • Step 2: Labeling. Affix a compliant Hazardous Waste label. Clearly write the full chemical name: "Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate." Do not use abbreviations, acronyms, or structural formulas.

  • Step 3: SAA Storage. Place the sealed container in secondary containment within your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is segregated from strong oxidizers and strong acids.

  • Step 4: Institutional Handoff. Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • Step 5: Facility Destruction. EHS will transport the waste to a licensed facility. The waste undergoes thermal oxidation at temperatures exceeding 1000°C. To manage the resulting NOx gases, the facility utilizes alkaline flue-gas scrubbers (e.g., sodium hydroxide sprays) to neutralize the emissions into harmless nitrogen gas, water, and nitrate salts[3].

IncinerationPathway Compound Methyl 5-(pyridin-3-yl)- 1H-pyrazole-3-carboxylate Combustion High-Temp Incineration (>1000°C + O2) Compound->Combustion Thermal Oxidation Gases Combustion Gases (CO2, H2O, NOx) Combustion->Gases Heterocycle Breakdown Scrubber Alkaline Flue-Gas Scrubber (NaOH) Gases->Scrubber Exhaust Routing SafeEmissions Neutralized Salts & Safe Emissions Scrubber->SafeEmissions Neutralization

Figure 2: High-temperature incineration and NOx scrubbing pathway for nitrogen-rich heterocycles.

Emergency Spill Response Protocol

In the event of an accidental spill, immediate containment is required to prevent environmental release and surface contamination.

  • Step 1: Secure the Area. Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is running at full capacity.

  • Step 2: Solid Spill Containment. If the material is spilled as a dry powder, do not sweep it dry, as the mechanical action generates hazardous aerosols. Lightly moisten the powder with a compatible solvent (e.g., water or ethanol) to suppress dust.

  • Step 3: Collection. Use a plastic scoop or damp absorbent pads to collect the wetted material. Place all recovered material and contaminated cleanup supplies into a heavy-duty hazardous waste bag or an HDPE bucket.

  • Step 4: Final Decontamination. Wash the spill surface with soap and water, collecting the rinsate with absorbent pads for hazardous waste disposal. Never wash the residue down the drain[1].

References

  • U.S. Environmental Protection Agency (EPA). Control Of Organic Substances In Water And Wastewater. Retrieved from [Link]

  • ResearchGate. Assessment of technologies for disposing explosive waste. Retrieved from[Link]

  • Penn State Environmental Health and Safety. Visual Arts Safety Plan & Hazardous Waste Disposal (SY20). Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

As a Senior Application Scientist, I approach the handling of novel heterocyclic building blocks not just as a compliance exercise, but as a critical component of experimental integrity and operator safety. Methyl 5-(pyr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel heterocyclic building blocks not just as a compliance exercise, but as a critical component of experimental integrity and operator safety. Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a highly valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and receptor modulators.

However, its structural motifs present specific toxicological uncertainties. To build a truly self-validating safety system, we must move beyond generic safety data sheets and understand the causality behind the hazards to implement field-proven logistical controls.

Mechanistic Hazard Assessment

The risk profile of Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is dictated by its physical state and molecular structure:

  • Aerosolization Risk: As a crystalline solid, heterocyclic powders frequently accumulate triboelectric (static) charge during friction (e.g., scraping with a metal spatula). This causes the powder to repel and become airborne, creating an immediate inhalation hazard[1].

  • Dermal Penetration & Sensitization: The pyridine moiety is lipophilic and can facilitate dermal penetration, particularly if the compound is dissolved in carrier solvents like DMSO during assay preparation. Pyridine derivatives are known skin and respiratory sensitizers.

  • Hydrolytic Stability: While the methyl ester is relatively stable, it can undergo hydrolysis in physiological environments, potentially leading to localized irritation upon contact with mucous membranes[2].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these specific mechanistic risks, a targeted PPE strategy is required. This matrix aligns with OSHA's 29 CFR 1910 Subpart I standards for laboratory safety[3].

PPE CategorySpecificationCausal JustificationReplacement Protocol
Dermal (Hands) Dual-layer Nitrile (≥4 mil thickness)Nitrile provides superior resistance to incidental contact with heterocyclic organics. Double-gloving allows the immediate shedding of the outer layer if powder adheres, maintaining the primary barrier[4].Replace outer glove immediately upon visible contamination. Replace inner glove every 2 hours.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a certified containment hood. Protects against the aerosolization of statically charged fine powders[3].Single-use; discard after the operational session.
Ocular ANSI Z87.1 Chemical Splash GogglesPrevents micro-particulates from contacting the ocular mucosa. Safety glasses with side shields are insufficient for airborne powder hazards[4].Sanitize with 70% Isopropyl Alcohol (IPA) after each use.
Body Flame-retardant (FR) Lab Coat & Closed-toe shoesPrevents powder accumulation on personal clothing and protects against secondary solvent splashes during dissolution[1].Launder weekly via specialized chemical lab services; never wash at home.

Operational Workflows: Handling & Dispensing

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Protocol 1: Static-Mitigated Weighing and Transfer

Objective: Prevent powder aerosolization and ensure precise mass transfer.

  • Environmental Verification:

    • Action: Activate the chemical fume hood or Class II Biological Safety Cabinet (BSC).

    • Validation: Visually confirm the face velocity monitor reads between 80–100 feet per minute (fpm) [1]. Do not proceed if the alarm sounds.

  • Static Mitigation (Critical Step):

    • Action: Pass an anti-static ionizer (Zero-Stat gun) over the weigh boat, the storage vial, and the micro-spatula.

    • Causality: Neutralizing the electrostatic charge prevents the pyrazole powder from "jumping" off the spatula, ensuring both operator safety and stoichiometric accuracy.

  • Dispensing:

    • Action: Open the vial only inside the "safe zone" (at least 6 inches behind the sash). Use a slow, deliberate rolling motion with the spatula to transfer the solid.

  • Primary Decontamination:

    • Action: Once the vial is sealed, wipe the exterior of the vial and the immediate work surface with a lint-free wipe dampened with 70% IPA/Water[2].

    • Validation: Inspect the wipe for any residual white powder before disposing of it in the solid organic waste bin.

Protocol 2: Spill Response and Containment

Objective: Prevent the spread of fine particulates without generating secondary aerosols.

  • Isolation: Immediately halt work. Lower the fume hood sash to the minimum operational height to increase localized draft and contain airborne dust.

  • Wet-Wipe Containment (Do NOT sweep):

    • Action: Do not use a brush or dry paper towel, as this will force the powder into the air. Instead, gently drape a paper towel dampened with water or 70% IPA over the spilled powder.

    • Causality: The liquid capillary action traps the fine particulates, converting an inhalation hazard into a manageable solid waste hazard.

  • Collection & Segregation:

    • Action: Carefully fold the damp towel inward, trapping the chemical inside. Place the towel into a designated, clearly labeled solid organic waste container[2].

  • Secondary Decontamination: Wash the spill area with a suitable solvent (e.g., ethanol or IPA) to remove any microscopic residue, followed by soap and water.

Workflow Visualization

G A Hazard Assessment Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate B Don PPE Matrix (Dual Nitrile, Goggles, Lab Coat) A->B C Environmental Control (Class II BSC / Fume Hood) B->C D Static Mitigation (Anti-static gun on tools) C->D E Weighing & Transfer D->E F Spill Event? E->F G Wet-Wipe Containment (Prevent Aerosolization) F->G Yes H Standard Decontamination (70% IPA Wipe) F->H No I Solid Organic Waste Disposal (Incineration Routing) G->I H->I

Workflow for the safe handling, static mitigation, and spill response of heterocyclic powders.

Disposal Plan

Improper disposal of pyridine-containing compounds can lead to environmental contamination and regulatory violations.

  • Solid Waste: All contaminated gloves, weigh boats, and wet-wipes must be placed in a rigid, leak-proof container labeled "Hazardous Solid Organic Waste - Contains Pyridine/Pyrazole Derivatives."

  • Liquid Waste: If the compound is dissolved in DMSO or Methanol for assays, the resulting solution must be collected in a compatible, halogen-free organic liquid waste carboy. Do not mix with acidic waste streams, as the basic pyridine nitrogen can cause exothermic neutralization reactions[2].

  • Routing: Coordinate with your facility's Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard EPA-compliant destruction method for complex nitrogenous organics.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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